molecular formula C15H13FO2 B1335114 3-(4-Fluorophenyl)-2-phenylpropanoic acid CAS No. 436086-86-1

3-(4-Fluorophenyl)-2-phenylpropanoic acid

Cat. No.: B1335114
CAS No.: 436086-86-1
M. Wt: 244.26 g/mol
InChI Key: LVJVEADPGHXUKQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJVEADPGHXUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389957
Record name 3-(4-fluorophenyl)-2-phenylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-86-1
Record name 3-(4-fluorophenyl)-2-phenylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436086-86-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, its IUPAC name, and a plausible experimental protocol for its synthesis. The information is intended to support research and development activities in the fields of medicinal chemistry and materials science.

IUPAC Name: this compound[1]

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below. It is important to note that while core properties for the target compound are available, experimental data for physical properties such as melting and boiling points are not readily found in the reviewed literature. For reference, the corresponding data for the related compound, 3-(4-Fluorophenyl)propionic acid, are provided with a clear distinction.

PropertyValueSource (Citation)
Molecular Formula C₁₅H₁₃FO₂[1]
Molecular Weight 244.26 g/mol [1]
CAS Number 436086-86-1[1]
Monoisotopic Mass 244.08995782 Da[1]
Predicted XLogP3 3.5[1]
Melting Point 86-91 °C (for 3-(4-Fluorophenyl)propionic acid)[2][3]
Boiling Point 105-107 °C at 22 Torr (for 3-(4-Fluorophenyl)propionic acid)[3]

Potential Biological Significance

Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry. They are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Beyond their anti-inflammatory effects, this class of molecules has been investigated for a range of other biological activities, including antibacterial, anti-convulsant, and anti-cancer properties.[4] For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. Given this context, this compound represents a compound of interest for further biological evaluation.

Experimental Protocols: A Plausible Synthetic Route

Step 1: Esterification of Phenylacetic Acid

  • In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl phenylacetate.

Step 2: Alkylation of Methyl Phenylacetate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Slowly add a solution of methyl phenylacetate (1 equivalent) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-fluorophenyl)-2-phenylpropanoate.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 3-(4-fluorophenyl)-2-phenylpropanoate (1 equivalent) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 3-4 equivalents) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).[5]

  • Acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 1 M HCl).[5]

  • Extract the product into diethyl ether.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, this compound.[5] Further purification can be achieved by recrystallization.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Phenylacetic_Acid Phenylacetic Acid Methyl_Phenylacetate Methyl Phenylacetate Phenylacetic_Acid->Methyl_Phenylacetate Esterification (MeOH, H₂SO₄) Fluorobenzyl_Bromide 4-Fluorobenzyl Bromide Methyl_Ester_Intermediate Methyl 3-(4-fluorophenyl)- 2-phenylpropanoate Fluorobenzyl_Bromide->Methyl_Ester_Intermediate Methyl_Phenylacetate->Methyl_Ester_Intermediate Alkylation (LDA, THF) Final_Product 3-(4-Fluorophenyl)- 2-phenylpropanoic Acid Methyl_Ester_Intermediate->Final_Product Hydrolysis (LiOH, H₂O then HCl)

Caption: Proposed synthesis workflow for this compound.

References

In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a detailed overview of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, including its Chemical Abstracts Service (CAS) number and known synonyms. While publicly available information on the specific biological activity, experimental protocols, and signaling pathways for this particular compound is limited, this document serves as a comprehensive resource by presenting data on the broader class of phenylpropanoic acid derivatives and the closely related analogue, 3-(4-Fluorophenyl)propionic acid. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the chemical properties, potential synthetic routes, and pharmacological context of this class of molecules.

Chemical Identification and Properties

1.1. CAS Number and Synonyms

The specific compound of interest, this compound, is identified by the following CAS number and synonyms:

Identifier Value
CAS Number 436086-86-1[1]
IUPAC Name This compound[1]
Synonyms 3-(4-Fluoro-phenyl)-2-phenyl-propionic acid, DTXSID90389957, RefChem:274599[1]

1.2. Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. This information is computationally derived and provides a foundational understanding of the molecule's characteristics.

Property Value Source
Molecular Formula C₁₅H₁₃FO₂PubChem[1]
Molecular Weight 244.26 g/mol PubChem[1]
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 244.08995782 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Synthesis and Experimental Protocols

2.1. Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and would require optimization and experimental validation.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Phenylacetic acid step1 Deprotonation with a strong base (e.g., LDA) to form an enolate start1->step1 start2 4-Fluorobenzyl bromide step2 Alkylation with 4-fluorobenzyl bromide start2->step2 step1->step2 step3 Acidic workup and purification step2->step3 product This compound step3->product

Figure 1: Conceptual synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in published literature. However, the broader class of phenylpropanoic acid derivatives is well-known for a range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).

Many arylpropionic acid derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. This mechanism is central to their anti-inflammatory, analgesic, and antipyretic properties.

3.1. Potential Signaling Pathway: Cyclooxygenase Inhibition

The diagram below illustrates the general mechanism of COX inhibition by NSAIDs, a potential pathway for compounds of this class.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid converts to cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate nsaid This compound (Hypothesized) nsaid->cox inhibits

Figure 2: Hypothesized mechanism of action via COX inhibition.

Conclusion

This compound (CAS 436086-86-1) is a distinct chemical entity for which detailed biological and experimental data are not extensively documented in publicly accessible scientific literature. This guide provides the foundational chemical identifiers and properties of this compound. By examining the broader class of phenylpropanoic acids, it is reasonable to hypothesize that this compound may exhibit biological activities, such as anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. The provided diagrams offer a conceptual framework for its synthesis and potential mechanism of action. Further experimental investigation is required to fully characterize the synthetic pathways, pharmacological profile, and therapeutic potential of this compound. Researchers interested in this molecule are encouraged to use this guide as a starting point for their investigations.

References

Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(4-Fluorophenyl)-2-phenylpropanoic acid. This guide provides computed mass spectrometry data for the target compound and experimental spectroscopic data for the closely related analogue, 3-(4-Fluorophenyl)propionic acid, for reference purposes.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a summary of available spectroscopic data and standardized experimental protocols relevant to the characterization of this compound and its analogues.

Spectroscopic Data for this compound (Computed)

While experimental data is not available, computed mass spectrometry data provides theoretical values for the molecular ion and its adducts.

Table 1: Computed Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₅H₁₃FO₂
Molecular Weight244.26 g/mol
Monoisotopic Mass244.08995782 Da

Data sourced from PubChem.

Spectroscopic Data for Analogue: 3-(4-Fluorophenyl)propionic acid

The following tables summarize the experimental spectroscopic data available for the structural analogue, 3-(4-Fluorophenyl)propionic acid.

Table 2: ¹H NMR Data for 3-(4-Fluorophenyl)propionic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.14m2HAr-H
6.99 - 6.93m2HAr-H
2.91t2H-CH₂-Ar
2.64t2H-CH₂-COOH
12.1 (approx.)br s1H-COOH

Note: Specific peak assignments may vary based on solvent and experimental conditions.

Table 3: ¹³C NMR Data for 3-(4-Fluorophenyl)propionic acid

Chemical Shift (ppm)Assignment
179.0C=O
161.5 (d, J=243 Hz)C-F
136.8Ar-C
129.9 (d, J=7.8 Hz)Ar-CH
115.3 (d, J=21 Hz)Ar-CH
35.5-CH₂-COOH
30.0-CH₂-Ar

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Table 4: IR Spectroscopy Data for 3-(4-Fluorophenyl)propionic acid

Wavenumber (cm⁻¹)IntensityAssignment
2900 - 3100BroadO-H stretch (Carboxylic Acid)
1705StrongC=O stretch (Carboxylic Acid)
1605, 1510MediumC=C stretch (Aromatic)
1220StrongC-O stretch
830StrongC-H bend (para-substituted aromatic)

Data obtained from the NIST WebBook.[1]

Table 5: Mass Spectrometry Data for 3-(4-Fluorophenyl)propionic acid

m/zRelative IntensityAssignment
168High[M]⁺
123Medium[M - COOH]⁺
109High[C₇H₆F]⁺
91Medium[C₇H₇]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

  • Instrument Parameters: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS at 0 ppm. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).[3] A pressure clamp is applied to ensure good contact between the sample and the crystal.[3]

  • Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

  • Sample Spectrum: The sample spectrum is then recorded.

  • Instrument Parameters: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: For carboxylic acids, derivatization is often necessary to increase volatility. A common method is silylation. The sample is dissolved in a suitable solvent, and a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is heated to ensure complete reaction.

  • GC Separation:

    • Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.

    • Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column).

    • Temperature Program: The column oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.[4]

  • MS Detection:

    • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

  • Data Analysis: The resulting chromatogram shows the separated compounds as peaks. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification.

Workflow for Spectroscopic Analysis of a Synthesized Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_output Final Output Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Report Technical Report / Publication Structure_Validation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to Fluorinated Phenylpropanoic Acids: Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of fluorinated phenylpropanoic acids, compounds of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, acidity, metabolic stability, and binding affinity to biological targets. This guide offers a comparative analysis of ortho-, meta-, and para-fluorinated phenylpropanoic acid isomers, alongside detailed experimental protocols and an exploration of their interactions with key signaling pathways.

Core Physical and Chemical Properties

The position of the fluorine atom on the phenyl ring significantly impacts the physicochemical properties of phenylpropanoic acids. The following tables summarize key quantitative data for 2-fluoro, 3-fluoro, and 4-fluorophenylpropanoic acid, as well as the parent compound, phenylpropanoic acid, for comparison.

Table 1: Physical Properties of Monofluorinated Phenylpropanoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Phenylpropanoic AcidC₉H₁₀O₂150.1747-492801.071
2-Fluorophenylpropanoic AcidC₉H₉FO₂168.1694-96[1]306.6 (at 760 mmHg)[1]1.207[2]
3-Fluorophenylpropanoic AcidC₉H₉FO₂168.1643-47125 (at 14.0 hPa)1.289
4-Fluorophenylpropanoic AcidC₉H₉FO₂168.1686-91[3][4][5][6]278.9 (at 760 mmHg)[4]1.2[4]

Table 2: Chemical Properties of Monofluorinated Phenylpropanoic Acids

CompoundpKa (Predicted)logP (Predicted)
Phenylpropanoic Acid4.781.83
2-Fluorophenylpropanoic Acid~4.5~1.9
3-Fluorophenylpropanoic Acid~4.5~1.9
4-Fluorophenylpropanoic Acid4.0 ± 0.10[7]1.89[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis of fluorinated phenylpropanoic acids and the determination of their physicochemical properties.

Synthesis of Fluorinated Phenylpropanoic Acids

General Synthesis of 2-Arylpropionic Acids via Mono-C-methylation of Arylacetonitriles [8]

This method provides a general route to 2-arylpropionic acids, which can be adapted for fluorinated analogues.

  • Monomethylation of Arylacetonitrile: In a pressure vessel, the respective fluorophenylacetonitrile is reacted with dimethyl carbonate in the presence of a base (e.g., sodium methoxide) to yield the monomethylated derivative, 2-(fluorophenyl)propionitrile.

  • Hydrolysis: The resulting 2-(fluorophenyl)propionitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Acidification and Extraction: After cooling, the reaction mixture is extracted with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the fluorinated phenylpropanoic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or distillation under reduced pressure.

Synthesis of 3-(3-trifluoromethylphenyl)propionic acid via Catalytic Hydrogenation [9]

This protocol details the synthesis of a trifluoromethyl derivative, which can be adapted for monofluorinated compounds starting from the corresponding cinnamic acid.

  • Catalytic Hydrogenation: m-Trifluoromethyl cinnamic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran). The solution is then subjected to catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst under a micro positive pressure of hydrogen gas for 16-20 hours at room temperature.

  • Catalyst Removal and Solvent Evaporation: The catalyst is removed by filtration, and the solvent is evaporated.

  • Crystallization: The resulting crude product is dissolved in a non-polar solvent such as petroleum ether, n-hexane, or cyclohexane. The solution is cooled to a low temperature to induce crystallization.

  • Isolation and Drying: The precipitated crystals are collected by filtration, and the residual solvent is removed by distillation under reduced pressure to yield the final product.

Determination of Physicochemical Properties

Protocol for Determining pKa by Potentiometric Titration [9]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of the fluorinated phenylpropanoic acid in a suitable solvent to a concentration of at least 10⁻⁴ M. To maintain a constant ionic strength, add a solution of potassium chloride (0.15 M).

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments. Record the pH value after each addition, ensuring the reading is stable.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For robust results, perform a minimum of three titrations.[9]

Protocol for Determining logP by the Shake-Flask Method with LC-MS Analysis [10]

  • Phase Saturation: Mutually saturate n-octanol and a phosphate-buffered saline (PBS) solution (pH 7.4) by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the fluorinated phenylpropanoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Vigorously mix the two-phase system for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases. Subsequently, centrifuge the mixture to ensure complete phase separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Interactions and Signaling Pathways

Fluorinated phenylpropanoic acids have garnered attention for their potential to modulate the activity of key biological targets, including Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenases (COX).[11][12][13][14]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation.[2][3][4][5] Phenylpropanoic acid derivatives have been identified as potential PPAR agonists.[11][12]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fluorinated Phenylpropanoic Acid (Ligand) PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes CoRepressor Co-repressor PPAR->CoRepressor Dissociates PPRE PPRE (DNA Response Element) PPAR->PPRE Binds RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolism Metabolic Regulation Gene_Expression->Metabolism

Caption: PPAR signaling pathway activation by a fluorinated phenylpropanoic acid ligand.

Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[15][16][17] Phenylpropanoic acid derivatives, such as ibuprofen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[13][14] Fluorination can modulate the inhibitory potency and selectivity of these compounds.

COX_Signaling Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates FPPA Fluorinated Phenylpropanoic Acid (Inhibitor) FPPA->COX_Enzyme Inhibits

Caption: Inhibition of the COX signaling pathway by a fluorinated phenylpropanoic acid.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of fluorinated phenylpropanoic acids, essential for their application in research and drug development. The provided data and protocols serve as a valuable resource for scientists working with these promising compounds. The exploration of their interactions with key biological pathways, such as PPAR and COX, highlights their therapeutic potential and underscores the importance of continued investigation into their structure-activity relationships. The strategic incorporation of fluorine continues to be a powerful tool in designing next-generation therapeutics.

References

Technical Guide: Safety, Handling, and Hazard Information for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive overview of the available safety, handling, and hazard information for the chemical compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid. It is intended for researchers, scientists, and drug development professionals who may be working with this substance. This guide summarizes known hazard classifications, physical and chemical properties, and recommended safety precautions. It is important to note that publicly available toxicological data and specific experimental protocols for this compound are limited. Therefore, this guide also includes information on a structurally related but distinct compound, 3-(4-Fluorophenyl)propionic acid, to provide a broader context for potential hazards, while emphasizing the critical importance of not extrapolating this data directly. Standard laboratory safety procedures for handling chemical irritants should be strictly followed.

Compound Identification

This guide specifically pertains to This compound . It is crucial to distinguish this compound from the similarly named 3-(4-Fluorophenyl)propionic acid, as their chemical structures and potentially their toxicological profiles differ.

IdentifierThis compound
IUPAC Name This compound[1]
CAS Number 436086-86-1[1]
PubChem CID 3151587[1]
Molecular Formula C₁₅H₁₃FO₂[1]
Molecular Weight 244.26 g/mol [1]
Chemical Structure
alt text

Hazard Identification and Classification

The primary source of hazard information for this compound is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as reported in the PubChem database.[1]

GHS Hazard Summary
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2
alt text
Warning H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3
alt text
Warning H335: May cause respiratory irritation[1]
Precautionary Statements

A comprehensive list of precautionary statements is provided in the PubChem database for this compound. Key recommendations include:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of this compound.

PropertyValue
Molecular Weight 244.26 g/mol [1]
XLogP3-AA 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 244.08995782 Da[1]
Topological Polar Surface Area 37.3 Ų[1]

Toxicological Information

Data Gap: There is a significant lack of publicly available, specific toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. The toxicological properties have not been fully investigated.

Comparative Data for a Related Compound

Disclaimer: The following information is for 3-(4-Fluorophenyl)propionic acid (CAS: 459-31-4), a structurally different compound. This data is provided for informational purposes only and to highlight the importance of not confusing the two substances. This data should not be used to infer the specific properties of this compound.

  • GHS Hazards for 3-(4-Fluorophenyl)propionic acid: Also classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).

  • Physical and Chemical Properties of 3-(4-Fluorophenyl)propionic acid:

    • Molecular Weight: 168.16 g/mol

    • Melting Point: 86-91 °C[2]

The similarity in GHS hazard classifications suggests that caution is warranted when handling this compound, and that it should be treated as an irritant at a minimum.

Experimental Protocols and Handling

Data Gap: No specific, validated experimental protocols for the handling, use, or safety assessment of this compound were found in the public domain.

In the absence of specific protocols, standard operating procedures for handling potentially hazardous chemical solids and irritants should be strictly followed.

General Handling Workflow

The following diagram illustrates a general workflow for handling chemical compounds with irritant properties.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Containment prep_workspace->handle_weigh Proceed with Caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

A general workflow for handling chemical irritants.

Logical Relationships in Hazard Assessment

The GHS classification of this compound as an irritant dictates the necessary personal protective equipment (PPE) and handling precautions.

G cluster_hazard Hazard Identification cluster_ppe Recommended PPE cluster_handling Handling Precautions hazard_h315 H315: Causes skin irritation ppe_gloves Chemical Resistant Gloves hazard_h315->ppe_gloves ppe_coat Lab Coat hazard_h315->ppe_coat hazard_h319 H319: Causes serious eye irritation ppe_goggles Safety Goggles/Face Shield hazard_h319->ppe_goggles hazard_h335 H335: May cause respiratory irritation handling_ventilation Use in a Ventilated Area (Fume Hood) hazard_h335->handling_ventilation

Relationship between GHS hazards and safety measures.

Biological Activity and Signaling Pathways

Data Gap: There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Phenylpropanoic acid derivatives, as a class, are known to exhibit a wide range of biological activities, but specific data for this compound is lacking.

Conclusion

This compound is classified under GHS as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Due to the significant lack of detailed toxicological data and specific handling protocols, this compound should be handled with caution in a well-ventilated environment, and appropriate personal protective equipment must be worn at all times. Researchers should not confuse this compound with the structurally different 3-(4-Fluorophenyl)propionic acid. Further experimental studies are required to fully characterize the safety profile and biological effects of this compound.

References

The Profens: A Technical Guide to the Discovery and Scientific Background of Arylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a chiral α-methyl acetic acid moiety attached to an aromatic ring, these compounds are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and pharmacological evaluation of key members of this important class of pharmaceuticals.

Discovery and Historical Context

The journey of the profens began in the 1950s and 1960s with the quest for a safer alternative to aspirin for the long-term treatment of rheumatoid arthritis. Researchers at Boots Pure Drug Company, led by Stewart Adams and John Nicholson, embarked on a systematic investigation of compounds related to propionic acid. This extensive research, which involved the screening of over 600 candidate molecules, culminated in the patenting of 2-(4-isobutylphenyl)propionic acid in 1961, a compound that would later be known as ibuprofen.[1][2]

Ibuprofen was first launched in the United Kingdom in 1969 as a prescription treatment for rheumatoid arthritis.[2] Its favorable gastrointestinal side-effect profile compared to aspirin quickly established it as a valuable therapeutic agent. Following the success of ibuprofen, other arylpropionic acid derivatives were developed, including naproxen, first marketed in 1976, and ketoprofen, which was patented in 1967 and approved for medical use in 1980.

Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of action of arylpropionic acid derivatives, and NSAIDs in general, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

By inhibiting COX enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The varying selectivity of different profens for COX-1 and COX-2 influences their efficacy and side-effect profiles.

Signaling Pathway of the Arachidonic Acid Cascade

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection, Platelet Aggregation prostacyclin->gi_protection thromboxane->gi_protection

Caption: The Arachidonic Acid Signaling Pathway.

Synthesis of Key Arylpropionic Acid Derivatives

The chemical synthesis of arylpropionic acid derivatives typically involves the creation of the characteristic 2-arylpropionic acid structure. Several synthetic routes have been developed, with modern approaches focusing on efficiency and greener chemistry.

Synthesis of Ibuprofen

A common laboratory-scale synthesis of ibuprofen starts from p-isobutylacetophenone.

Ibuprofen_Synthesis_Workflow start p-Isobutylacetophenone reduction Reduction (e.g., NaBH4) start->reduction alcohol 1-(4-isobutylphenyl)ethanol reduction->alcohol chlorination Chlorination (e.g., conc. HCl) alcohol->chlorination chloride 1-chloro-1-(4-isobutylphenyl)ethane chlorination->chloride grignard Grignard Formation (Mg, ether) chloride->grignard grignard_reagent Grignard Reagent grignard->grignard_reagent carboxylation Carboxylation (CO2) grignard_reagent->carboxylation ibuprofen_salt Ibuprofen Salt carboxylation->ibuprofen_salt acidification Acidification (H+) ibuprofen_salt->acidification ibuprofen Ibuprofen acidification->ibuprofen

Caption: Experimental Workflow for the Synthesis of Ibuprofen.

  • Reduction of p-isobutylacetophenone: In a round-bottom flask, dissolve p-isobutylacetophenone in methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. After the addition is complete, continue stirring at room temperature for 1 hour. Quench the reaction by the slow addition of water. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.[1]

  • Chlorination of 1-(4-isobutylphenyl)ethanol: In a separatory funnel, shake the alcohol obtained in the previous step with concentrated hydrochloric acid for 10 minutes. Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride to obtain 1-chloro-1-(4-isobutylphenyl)ethane.[1]

  • Grignard Reaction and Carboxylation: To a flask containing magnesium turnings in anhydrous diethyl ether, add a small amount of the alkyl chloride to initiate the reaction. Once the reaction starts, add the remaining chloride dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes. Cool the Grignard reagent in an ice bath and bubble dry carbon dioxide gas through the solution.[1]

  • Work-up and Isolation: Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the ibuprofen into an aqueous sodium hydroxide solution. Wash the aqueous layer with ether, then acidify with concentrated hydrochloric acid to precipitate ibuprofen. Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure ibuprofen.[1]

Synthesis of Naproxen

A common route for the synthesis of naproxen involves the esterification of naproxen with an alcohol in the presence of an acid catalyst.

  • Esterification: In a round-bottom flask, dissolve naproxen in the desired alcohol (e.g., methanol, ethanol). Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours with stirring.[3]

  • Work-up and Isolation: Cool the reaction mixture and quench with a 1% sodium hydroxide solution. Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mobile phase to yield the corresponding naproxen ester.[3]

Synthesis of Ketoprofen

One synthetic route to ketoprofen starts from 3-nitrile ethyl benzophenone.

  • Reaction with HCl: Dissolve 3-nitrile ethyl benzophenone in methanol in a three-necked flask. Pass hydrogen chloride gas through the solution at room temperature for 1.5-2 hours.[4][5]

  • Hydrolysis: To the reaction mixture, add a solution of potassium hydroxide in water and reflux at 70°C for 2 hours.[4][5]

  • Acidification and Isolation: Cool the reaction solution to room temperature and adjust the pH to 3.5 with hydrochloric acid to precipitate the product. Filter the solid, dry it, and recrystallize from methanol to obtain pure ketoprofen.[4][5]

Pharmacological Evaluation

The anti-inflammatory and analgesic properties of arylpropionic acid derivatives are evaluated using a variety of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow prepare_reagents Prepare Reagents (Buffer, Cofactors, Enzyme, Substrate) add_reagents Add Reagents to Plate (Buffer, Cofactors, Enzyme, Test Compound) prepare_reagents->add_reagents pre_incubation Pre-incubation add_reagents->pre_incubation add_substrate Add Substrate (Arachidonic Acid) pre_incubation->add_substrate incubation Incubation add_substrate->incubation measure_product Measure Product Formation (e.g., PGE2 by LC-MS/MS or ELISA) incubation->measure_product calculate_ic50 Calculate IC50 Value measure_product->calculate_ic50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

  • Reagent Preparation: Prepare a Tris-HCl buffer (pH 8.0). Prepare solutions of co-factors (e.g., hematin, L-epinephrine), COX-1 or COX-2 enzyme, and the test compound at various concentrations.[6]

  • Assay Procedure: In a microplate well, mix the buffer, co-factors, and enzyme solution. Add the test compound and pre-incubate at 37°C for 10 minutes.[6]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Termination and Analysis: After a specific incubation time, terminate the reaction. Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).[6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.[7]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[7][8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Quantitative Data

Table 1: In Vitro COX-1 and COX-2 Inhibition by Arylpropionic Acid Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1.9 - 151.3 - 25~1
Naproxen0.1 - 2.40.1 - 4.3~1
Ketoprofen0.03 - 2.40.1 - 3.2~1
Celecoxib (Reference)2.8 - 150.04 - 0.3>30
Rofecoxib (Reference)>1000.018 - 0.8>100

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of Arylpropionic Acid Derivatives in Rats (Oral Administration)
DrugDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)
Ibuprofen20~30-400.6 - 2.3~100-200~2-3
Naproxen1039.3 ± 3.15.9 ± 0.2354.4 ± 8.85.31 ± 0.90
Ketoprofen3.2~10-20~0.5-1.5~30-60~2-4

Note: Pharmacokinetic parameters are influenced by factors such as the specific rat strain, formulation, and analytical method used.

Conclusion

The discovery and development of arylpropionic acid derivatives have revolutionized the management of pain and inflammation. From the pioneering work on ibuprofen to the synthesis of other potent "profens," this class of drugs continues to be a subject of active research. A thorough understanding of their synthesis, mechanism of action, and pharmacological properties, as detailed in this guide, is essential for researchers and professionals in the field of drug development who aim to innovate and improve upon these vital medicines.

References

Theoretical mechanism of action for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Based on its structural characteristics as an arylpropionic acid derivative, this document explores several plausible molecular pathways through which it may exert its biological effects. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of G protein-coupled receptors (GPCRs) such as GPR40 and GPR120, and agonism of peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive overview of the signaling pathways, supporting data from related compounds, and detailed experimental protocols to investigate these potential mechanisms.

Introduction

This compound is a small molecule belonging to the class of arylpropionic acid derivatives. This class of compounds is well-known for its diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The structural motif of a carboxylic acid attached to an aromatic ring is a key pharmacophore that allows interaction with various biological targets. While the specific mechanism of action for this compound has not been empirically determined, its structural similarity to known therapeutic agents allows for the formulation of several well-grounded hypotheses regarding its biological activity.

This document will explore the most probable mechanisms of action, providing a theoretical framework for future in-vitro and in-vivo investigations.

Potential Mechanisms of Action

Based on the existing literature for structurally related arylpropionic and phenylpropanoic acids, the following are the most plausible mechanisms of action for this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

The most established mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][2]. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[3].

  • Signaling Pathway: Inhibition of COX enzymes reduces the production of prostaglandins (PGs) such as PGE2, PGI2, and thromboxane A2. This, in turn, attenuates downstream inflammatory signaling cascades.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-(4-Fluorophenyl)-2- phenylpropanoic acid Compound->COX_Enzymes Inhibition

Caption: Proposed inhibitory action on the COX pathway.

G Protein-Coupled Receptor (GPCR) Agonism

Recent studies have identified certain phenylpropanoic acid derivatives as agonists for G protein-coupled receptors, particularly the free fatty acid receptors GPR40 (FFAR1) and GPR120 (FFAR4)[4][5][6][7]. These receptors are involved in metabolic regulation, including glucose-stimulated insulin secretion.

  • Signaling Pathway: Agonism at GPR40 in pancreatic β-cells leads to an increase in intracellular calcium and subsequent potentiation of insulin secretion in the presence of elevated glucose.

GPR40_Agonism_Pathway Compound 3-(4-Fluorophenyl)-2- phenylpropanoic acid GPR40 GPR40 (FFAR1) Compound->GPR40 Agonism Gq_PLC Gq -> PLC activation GPR40->Gq_PLC IP3_DAG IP3 & DAG production Gq_PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase Insulin_Secretion Insulin Secretion (Glucose-dependent) Ca_increase->Insulin_Secretion

Caption: Potential GPR40 agonism leading to insulin secretion.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some NSAIDs and other structurally related compounds have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ[8][9]. These nuclear receptors are critical regulators of lipid and glucose metabolism.

  • Signaling Pathway: As a PPAR agonist, the compound would bind to the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription to influence metabolic pathways.

PPAR_Agonism_Pathway cluster_nucleus Nucleus PPAR PPAR (α, γ) PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (on DNA) PPAR_RXR_Complex->PPRE Gene_Transcription Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Gene_Transcription Compound 3-(4-Fluorophenyl)-2- phenylpropanoic acid Compound->PPAR Binding & Activation

Caption: Hypothesized PPAR agonism and downstream gene regulation.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available in the public domain, the following table summarizes typical activity ranges for arylpropionic acid derivatives against the proposed targets.

TargetCompound ClassActivity MetricTypical RangeReference
COX-1Arylpropionic Acid NSAIDsIC501 - 100 µM[10]
COX-2Arylpropionic Acid NSAIDsIC500.1 - 50 µM[10]
GPR40Phenylpropanoic Acid DerivativesEC500.1 - 10 µM[5]
PPARγThiazolidinediones / NSAIDsEC501 - 20 µM[8]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental workflows are recommended.

COX Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

  • Methodology: A common method is the Cayman Chemical COX Inhibitor Screening Assay (Cat. No. 701050) or a similar fluorescence-based assay.

    • Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The production of PGG2 is measured via a fluorescent probe.

    • The IC50 value is calculated from the dose-response curve.

COX_Assay_Workflow start Start prepare_reagents Prepare COX-1/COX-2 enzyme, test compound dilutions, and arachidonic acid start->prepare_reagents incubation Incubate enzyme with test compound prepare_reagents->incubation add_substrate Add arachidonic acid incubation->add_substrate measure_fluorescence Measure fluorescence (Proportional to PGG2) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining COX inhibitory activity.

GPR40 Calcium Mobilization Assay
  • Objective: To assess the agonistic activity of the compound at the GPR40 receptor.

  • Methodology: A cell-based assay using a stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells).

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound is added at various concentrations.

    • Changes in intracellular calcium levels are monitored using a fluorescence plate reader.

    • The EC50 value is determined from the dose-response curve.

GPR40_Assay_Workflow start Start cell_culture Culture GPR40-expressing cells start->cell_culture dye_loading Load cells with a calcium-sensitive dye cell_culture->dye_loading add_compound Add test compound dye_loading->add_compound measure_fluorescence Monitor fluorescence changes (indicative of Ca2+ mobilization) add_compound->measure_fluorescence calculate_ec50 Calculate EC50 measure_fluorescence->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for assessing GPR40 agonism.

PPAR Reporter Gene Assay
  • Objective: To determine if the compound can activate PPARα or PPARγ.

  • Methodology: A cell-based reporter assay.

    • A suitable cell line (e.g., HepG2 or HEK293) is co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing PPREs upstream of a luciferase gene.

    • Transfected cells are treated with the test compound.

    • Luciferase activity is measured as a readout of receptor activation.

    • The EC50 value is calculated from the dose-response curve.

PPAR_Assay_Workflow start Start transfection Co-transfect cells with PPAR and reporter plasmids start->transfection compound_treatment Treat cells with test compound transfection->compound_treatment cell_lysis Lyse cells compound_treatment->cell_lysis measure_luciferase Measure luciferase activity cell_lysis->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for evaluating PPAR activation.

Conclusion

While the definitive mechanism of action for this compound remains to be experimentally validated, its structural classification as an arylpropionic acid derivative provides a strong basis for several theoretical pathways. The most probable mechanisms involve the inhibition of COX enzymes, agonism at GPR40/GPR120, and/or activation of PPARs. The experimental protocols outlined in this guide offer a clear path for researchers to systematically investigate these possibilities and to characterize the pharmacological profile of this compound. Further research is warranted to elucidate its precise molecular targets and to determine its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanoic acid derivatives, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of these compounds predominantly resides in the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to side effects. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (S)-profens is a critical area of research in medicinal and process chemistry. These application notes provide an overview and detailed protocols for key enantioselective synthetic strategies, including chemo-catalytic asymmetric hydrogenation, biocatalytic kinetic resolution, and palladium-catalyzed asymmetric synthesis.

Key Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-phenylpropanoic acid derivatives can be broadly categorized into three main approaches:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor using a chiral catalyst. Recent advancements in catalysis, particularly with earth-abundant metals like nickel, have made this a highly efficient and atom-economical route.

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes, particularly lipases, this method resolves a racemic mixture of the profen or its ester. One enantiomer is selectively transformed, allowing for the separation of the two. This approach is lauded for its environmentally friendly reaction conditions.

  • Asymmetric Alkylation and Coupling: These methods introduce the chiral center through a stereocontrolled carbon-carbon bond formation. Palladium-catalyzed reactions, such as asymmetric allylic substitution, and the use of chiral auxiliaries are prominent examples of this strategy.

The following sections provide detailed protocols and comparative data for selected methods within these categories.

Data Presentation: Comparison of Enantioselective Methods

The following tables summarize the quantitative data for various enantioselective methods for the synthesis of 2-phenylpropanoic acid derivatives, allowing for a direct comparison of their efficacy.

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids [1][2][3][4][5]

EntrySubstrate (α-Aryl Acrylic Acid)Catalyst SystemS/C RatioH₂ Pressure (bar)Temp. (°C)Time (h)Yield (%)ee (%)
12-Phenylacrylic acidNi(OAc)₂·4H₂O / (R,R)-BenzP500305024>9999.4
22-(4-Isobutylphenyl)acrylic acid (Ibuprofen precursor)Ni(OAc)₂·4H₂O / (S,S)-BenzP10000306072>9998.0
32-(3-Fluorophenyl)acrylic acidNi(OAc)₂·4H₂O / (R,R)-BenzP500305024>9999.2
42-(6-Methoxynaphthalen-2-yl)acrylic acid (Naproxen precursor)Ni(OAc)₂·4H₂O / (R,R)-BenzP500305024>9998.5
52-(3-Benzoylphenyl)acrylic acid (Ketoprofen precursor)Ni(OAc)₂·4H₂O / (R,R)-BenzP*500305024>9997.0

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Profens [6][7][8][9][10]

EntryRacemic SubstrateLipase SourceMethodSolventTemp. (°C)Conversion (%)Product ee (%)
1IbuprofenCandida rugosaEsterification with n-propanolIsooctane374596 (for ester)
2KetoprofenCandida rugosaEsterification with n-decanolCyclohexane4046.699 (for ester)
3IbuprofenCandida antarctica Lipase BTransesterification of vinyl esterNot specifiedNot specified>50up to 97
4FlurbiprofenCandida antarctica Lipase BEsterification with methanolNot specifiedNot specified~5089.6 (for ester)

Table 3: Palladium-Catalyzed Asymmetric Synthesis [11][12]

EntryMethodSubstrateLigandSolventTemp. (°C)Yield (%)ee (%)
1Asymmetric Allylic Substitution1-(4-isobutylphenyl)prop-2-enyl acetateOxazoline ligandNot specifiedNot specifiedNot specified87
2Heck/Hydroxycarbonylation2-Bromo-6-methoxynaphthaleneNeoisopinocampheyldiphenylphosphineDioxane120/10085Racemic

Experimental Protocols

Protocol 1: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids for the Synthesis of (S)-Ibuprofen[1][2][3][4][5]

This protocol describes a general procedure for the highly enantioselective hydrogenation of 2-(4-isobutylphenyl)acrylic acid to produce (S)-Ibuprofen.

Materials:

  • 2-(4-Isobutylphenyl)acrylic acid

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • (S,S)-BenzP* (or other suitable chiral phosphine ligand)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, to a dried reaction vessel, add Ni(OAc)₂·4H₂O (e.g., 0.050 mol% relative to the substrate) and the chiral ligand (S,S)-BenzP* (e.g., 0.010 mol%).

  • Reaction Setup: Add the substrate, 2-(4-isobutylphenyl)acrylic acid (1.0 eq), to the reaction vessel.

  • Solvent Addition: Add anhydrous TFE (sufficient to achieve a desired substrate concentration, e.g., 0.1 M).

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and place it in an autoclave. Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring.

  • Maintain the reaction under these conditions for the required time (e.g., 72 hours). Monitor the reaction progress by taking aliquots and analyzing by a suitable chromatographic method (e.g., HPLC or GC).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as crystallization or column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen via Esterification[8]

This protocol outlines a general procedure for the enzymatic resolution of racemic ibuprofen using Candida rugosa lipase.

Materials:

  • Racemic ibuprofen

  • Candida rugosa lipase (immobilized on a suitable support, e.g., silica nanoparticles, is recommended for ease of separation)

  • n-Propanol (or another suitable primary alcohol)

  • Isooctane (or another suitable organic solvent)

  • Deionized water

  • Shaking incubator or orbital shaker

  • Standard glassware for organic synthesis

Procedure:

  • Enzyme Preparation: If using immobilized lipase, prepare it according to established procedures (e.g., adsorption onto silica nanoparticles). If using free lipase, ensure it is a high-purity powder.

  • Reaction Setup: To a flask, add racemic ibuprofen (e.g., 0.025 M final concentration) and isooctane.

  • Add n-propanol (e.g., 1.0 to 1.5 equivalents relative to ibuprofen).

  • Add a small, controlled amount of water (e.g., 20 µL for a 20 mL reaction volume), as this can be crucial for lipase activity.

  • Add the immobilized Candida rugosa lipase (e.g., 40 mg for a 20 mL reaction).

  • Enzymatic Reaction: Seal the flask and place it in a shaking incubator at the optimal temperature (e.g., 37 °C).

  • Shake the reaction mixture at a constant speed for the desired time. The reaction is typically monitored over 24-48 hours.

  • Monitor the conversion and enantiomeric excess of the remaining acid and the formed ester by chiral HPLC.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The filtrate contains the unreacted (R)-ibuprofen and the (S)-ibuprofen propyl ester.

  • Separate the (R)-ibuprofen from the (S)-ibuprofen propyl ester by extraction or column chromatography.

  • The (S)-ibuprofen can be obtained by hydrolysis of the purified (S)-ibuprofen propyl ester.

  • Analysis: Confirm the enantiomeric purity of the separated (R)-ibuprofen and the (S)-ibuprofen (after hydrolysis) using chiral HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Enantioselective_Synthesis_Workflow cluster_chemo Chemo-Catalytic Routes cluster_bio Biocatalytic Route Prochiral_Olefin Prochiral α,β-Unsaturated Carboxylic Acid Chiral_Profens_Chem (S)- or (R)-2-Arylpropanoic Acid Prochiral_Olefin->Chiral_Profens_Chem Asymmetric Hydrogenation (e.g., Ni-cat) Racemic_Mixture_Chem Racemic 2-Arylpropanoic Acid or Derivative Racemic_Mixture_Chem->Chiral_Profens_Chem Asymmetric Synthesis (e.g., Pd-cat) Racemic_Mixture_Bio Racemic 2-Arylpropanoic Acid or Ester Separated_Enantiomers (S)-Ester and (R)-Acid Racemic_Mixture_Bio->Separated_Enantiomers Lipase-Catalyzed Kinetic Resolution

Caption: General workflows for chemo-catalytic and biocatalytic enantioselective synthesis of profens.

Logical_Relationships cluster_main Enantioselective Synthesis of 2-Phenylpropanoic Acid Derivatives Asymmetric_Catalysis Asymmetric Catalysis Asymmetric_Hydrogenation Asymmetric Hydrogenation (Ni, Ru, Rh catalysts) Asymmetric_Catalysis->Asymmetric_Hydrogenation leads to Asymmetric_Coupling Asymmetric Coupling (Pd-catalyzed) Asymmetric_Catalysis->Asymmetric_Coupling leads to Kinetic_Resolution Kinetic Resolution Enzymatic_Resolution Enzymatic Resolution (Lipases) Kinetic_Resolution->Enzymatic_Resolution includes Chemical_Resolution Chemical Resolution (Chiral bases/acids) Kinetic_Resolution->Chemical_Resolution includes Chiral_Auxiliary Chiral Auxiliary Methods Diastereomeric_Intermediates Diastereomeric Intermediates Chiral_Auxiliary->Diastereomeric_Intermediates forms

Caption: Logical relationships between different enantioselective synthesis strategies.

References

Application Notes and Protocols: The Role of Fluorinated Phenylpropanoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: While the inquiry specified the use of 3-(4-Fluorophenyl)-2-phenylpropanoic acid as a precursor, a comprehensive review of scientific literature and patent databases did not yield specific drug discovery applications, quantitative biological data, or detailed experimental protocols for this particular molecule. The available information primarily consists of chemical property listings from suppliers and databases.

Therefore, to provide a valuable resource for researchers in drug development, these application notes will focus on the broader, well-established class of fluorinated phenylpropanoic acid derivatives . This class of compounds is of significant interest in medicinal chemistry, with numerous examples of their application as nonsteroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and modulators of various biological pathways. The following protocols and data are representative of the applications of this important chemical scaffold and are intended to serve as a guide for the investigation of novel derivatives, including this compound.

Introduction: Fluorinated Phenylpropanoic Acids in Medicinal Chemistry

Phenylpropanoic acid derivatives are a cornerstone of modern pharmacology, most notably represented by the widely used NSAID, ibuprofen.[1][2] The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] Consequently, fluorinated phenylpropanoic acid derivatives have been extensively explored for a range of therapeutic applications.

This scaffold is particularly prevalent in the development of novel anti-inflammatory and anticancer agents. For instance, derivatives of 2-phenylpropionic acid have been synthesized and evaluated as dual cyclooxygenase (COX) inhibitors and antibacterial agents.[4] Furthermore, more complex propanoic acid derivatives have been investigated as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes and as anticancer agents targeting SIRT2 and EGFR.[5][6]

Application: Precursor for the Synthesis of Novel Cyclooxygenase (COX) Inhibitors

Fluorinated phenylpropanoic acids serve as valuable precursors for the synthesis of novel COX inhibitors. The general synthetic strategy involves the modification of the carboxylic acid moiety to introduce various pharmacophores, leading to compounds with potentially enhanced potency and selectivity for COX-1 and COX-2 enzymes.

Representative Synthetic Scheme:

A representative synthesis could involve the conversion of a fluorinated phenylpropanoic acid to an amide or ester derivative, incorporating a heterocyclic moiety known to interact with the active site of COX enzymes.

cluster_0 Synthesis of a Hypothetical COX Inhibitor 3-(4-Fluorophenyl)-2-phenylpropanoic_acid This compound Acid_Chloride Acid Chloride Intermediate 3-(4-Fluorophenyl)-2-phenylpropanoic_acid->Acid_Chloride SOCl2 or (COCl)2 Final_Compound Hypothetical COX Inhibitor (Amide Derivative) Acid_Chloride->Final_Compound Heterocyclic_Amine Heterocyclic Amine Heterocyclic_Amine->Final_Compound Base (e.g., Pyridine)

A representative synthetic workflow.

Quantitative Data: Biological Activity of Representative Phenylpropanoic Acid Derivatives

The following table summarizes the in vitro biological activity of some representative 2-phenylpropionic acid derivatives as COX inhibitors. This data is provided as an example of the expected activity for this class of compounds.

Compound IDTargetIC50 (µM)Reference
Ibuprofen COX-12.5[4]
COX-210.2[4]
Nimesulide COX-1>100[4]
COX-20.5[4]
Compound 6h COX-11.8[4]
COX-20.8[4]
Compound 6l COX-11.5[4]
COX-20.6[4]

Note: Compounds 6h and 6l are 2-(4-substitutedmethylphenyl)propionic acid derivatives from the cited literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method for determining the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 enzyme (ovine)

  • COX-2 enzyme (human, recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Epinephrine

  • Test compounds dissolved in DMSO

  • Tris-HCl buffer (pH 8.0)

  • EIA buffer

  • Prostaglandin screening EIA kit

Procedure:

  • Prepare the enzyme solution by diluting the respective COX enzyme in Tris-HCl buffer containing heme and epinephrine.

  • Add 10 µL of the test compound solution at various concentrations to a 96-well plate.

  • Add 150 µL of the enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1N HCl.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 COX Inhibition Assay Workflow Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Solution Add_Enzyme Add Enzyme Solution to Plate Prepare_Enzyme->Add_Enzyme Add_Compound Add Test Compound to 96-well Plate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_Incubate Add_Substrate Add Arachidonic Acid (Substrate) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA Kit Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Value Quantify_PGE2->Calculate_IC50

Workflow for the in vitro COX inhibition assay.

Signaling Pathway

Prostaglandin Biosynthesis Pathway and Site of COX Inhibition

cluster_0 Prostaglandin Biosynthesis Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane synthase Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Prostacyclin synthase COX_Inhibitor Fluorinated Phenylpropanoic Acid Derivatives (NSAIDs) COX_Inhibitor->Arachidonic_Acid Inhibition

Site of action for COX inhibitors.

Conclusion

While direct applications of this compound in drug discovery are not currently documented in publicly available literature, the broader class of fluorinated phenylpropanoic acids represents a highly valuable and versatile scaffold. The provided application notes and protocols for the synthesis and evaluation of COX inhibitors serve as a relevant and practical guide for researchers interested in exploring the potential of this and other related molecules in the development of new therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to uncover their potential therapeutic value.

References

Application Notes: 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Scaffold in GPR40 Agonist Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][3] This activation potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia associated with other antidiabetic medications.[3][4] Small-molecule agonists targeting GPR40, such as those based on a phenylpropanoic acid scaffold, are therefore of great interest in drug discovery. This document outlines the application of compounds related to 3-(4-Fluorophenyl)-2-phenylpropanoic acid as a structural motif for developing and characterizing novel GPR40 agonists.

Mechanism of Action: GPR40 Signaling Upon binding of an agonist, GPR40 primarily couples to the Gαq/11 protein subunit.[4][5] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, increasing intracellular calcium concentrations.[3][5] Both the elevated Ca2+ levels and the activation of Protein Kinase C (PKC) by DAG contribute to the amplification of insulin granule exocytosis, but only in the presence of elevated glucose levels.[3][4] Certain GPR40 agonists may also engage Gαs coupling, leading to cAMP production and the secretion of incretins like GLP-1 and GIP from enteroendocrine cells, further enhancing glycemic control.[6][7]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR40 Agonist (e.g., Phenylpropanoic Acid) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum Ca2+ IP3->ER Stimulates Release PKC PKC DAG->PKC Activates Ca_ion Intracellular Ca2+ ↑ ER->Ca_ion Insulin Insulin Exocytosis Ca_ion->Insulin Potentiates PKC->Insulin Potentiates

GPR40 Gαq signaling pathway leading to insulin secretion.

Experimental Protocols

In Vitro Screening: Calcium Flux Assay

This assay is a primary, high-throughput method to identify and characterize GPR40 agonists by measuring changes in intracellular calcium concentration following receptor activation.

Calcium_Flux_Workflow start Start step1 1. Seed GPR40-expressing cells (e.g., HEK293-hGPR40) into 384-well plates. start->step1 step2 2. Incubate cells overnight. step1->step2 step3 3. Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6). step2->step3 step4 4. Incubate to allow dye de-esterification. step3->step4 step5 5. Add test compounds (e.g., This compound derivatives) at various concentrations. step4->step5 step6 6. Measure fluorescence kinetically using a fluorescent plate reader (e.g., FLIPR, FDSS). step5->step6 step7 7. Analyze data to determine EC50 values. step6->step7 end End step7->end

Workflow for a GPR40 calcium flux screening assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418.[8]

  • Plating: Seed cells into black, clear-bottom 384-well plates at a density of 15,000-20,000 cells per well and incubate overnight.[9]

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-8 No-Wash Calcium Dye) prepared in assay buffer (HBSS with 20 mM HEPES).[8] Incubate at 37°C for 30-60 minutes, followed by 15-20 minutes at room temperature, protected from light.[8][10]

  • Compound Addition: Prepare serial dilutions of test compounds in the assay buffer. Use a fluorescent plate reader with an integrated liquid handler to add the compounds to the cell plate.

  • Data Acquisition: Immediately after compound addition, measure the fluorescence intensity kinetically for 3-5 minutes.[8] A rapid increase in fluorescence indicates a rise in intracellular calcium.

  • Analysis: The response is typically measured as the peak fluorescence intensity minus the basal reading. Data are normalized to a positive control (a known GPR40 agonist) and vehicle control. Plot the concentration-response curve and calculate the EC50 value using a four-parameter logistic equation.

Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)

This assay confirms that the agonist's activity translates to the potentiation of insulin secretion in a glucose-dependent context, which is the desired therapeutic effect. It is typically performed using pancreatic β-cell lines (e.g., MIN-6, BRIN-BD11) or isolated primary islets.[11][12]

GSIS_Workflow start Start step1 1. Culture pancreatic β-cells or isolated islets. start->step1 step2 2. Pre-incubate cells in low glucose (2-3 mM) KRB buffer to establish baseline. step1->step2 step3 3. Incubate cells with test compounds in either low (2-3 mM) or high (16-20 mM) glucose KRB buffer. step2->step3 step4 4. Collect supernatant after incubation period (e.g., 1-2 hours). step3->step4 step5 5. Measure insulin concentration in the supernatant using ELISA or RIA. step4->step5 step6 6. Analyze glucose-dependent insulin secretion. step5->step6 end End step6->end

Workflow for a glucose-stimulated insulin secretion (GSIS) assay.

Methodology:

  • Cell Preparation: Plate pancreatic β-cells (e.g., MIN-6) in 96-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Gently wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer. Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to bring insulin secretion to a basal level.[11]

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM), supplemented with various concentrations of the test compound or vehicle control.

  • Incubation and Collection: Incubate the plate for 1-2 hours at 37°C. After incubation, carefully collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available Insulin ELISA or RIA kit according to the manufacturer's instructions.

  • Analysis: Calculate the fold-increase in insulin secretion at high glucose concentration relative to the basal secretion at low glucose. Determine the EC50 of the compound for potentiating GSIS. An effective agonist should show minimal activity at low glucose and potent activity at high glucose.

Data Presentation and Interpretation

Quantitative data from screening and functional assays should be organized to allow for clear comparison between compounds. The primary metrics are the half-maximal effective concentrations (EC50) for calcium flux and GSIS.

Table 1: Hypothetical In Vitro Potency of Phenylpropanoic Acid Derivatives

Compound IDScaffold/ModificationCalcium Flux EC50 (nM)GSIS Potentiation EC50 (nM)
Control-Agonist Reference GPR40 Agonist1525
Cmpd-1 This compound120250
Cmpd-2 Cmpd-1 with ether linkage4580
Cmpd-3 Cmpd-1 with amide linkage98180
Vehicle DMSO>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The goal is to identify compounds with low nanomolar EC50 values in both assays. A strong correlation between the calcium flux and GSIS data provides confidence that the compound's mechanism of action for enhancing insulin secretion is GPR40-mediated. The this compound scaffold (Cmpd-1) provides a starting point for medicinal chemistry optimization. Modifications, such as introducing an ether linkage (Cmpd-2), could significantly improve potency, guiding structure-activity relationship (SAR) studies.

Conclusion The this compound structure represents a viable starting point for the design and discovery of novel GPR40 agonists. The experimental protocols detailed herein, from high-throughput calcium flux screening to functional GSIS assays, provide a robust framework for identifying and characterizing potent and selective agonists. By systematically applying these methods, researchers can effectively advance GPR40-targeting drug candidates for the potential treatment of type 2 diabetes.

References

Application Notes and Protocols for the Quantification of 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 3-(4-Fluorophenyl)-2-phenylpropanoic acid. The methodologies described are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenylpropanoic acid derivative. Phenylpropanoic acids are a class of compounds with known biological activities, including anti-inflammatory properties and potential as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes.[1][2] Accurate and precise quantification of this compound is essential for research, quality control, and pharmacokinetic studies. This document outlines protocols for quantification using High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of this compound due to its specificity, sensitivity, and reproducibility. Both reversed-phase and chiral HPLC methods can be employed depending on the analytical objective.

  • Reversed-Phase HPLC (RP-HPLC): Ideal for quantifying the total amount of the compound in a sample.

  • Chiral HPLC: Necessary for the separation and quantification of individual enantiomers if the compound is chiral.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, potentially after derivatization to increase volatility.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods developed for analogous phenylpropanoic acid derivatives. These values provide a benchmark for the expected performance of a validated method for this compound.

Table 1: Example Reversed-Phase HPLC Method Performance

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Example Chiral HPLC Method Performance

ParameterTypical Value
Resolution (Rs)> 1.5
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Total Quantification

This protocol is a starting point for developing a robust RP-HPLC method for the quantification of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4.1.3. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (acidified to pH 2.5-3.5 with formic or phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a basis for the separation and quantification of the enantiomers of this compound.

4.2.1. Materials and Reagents

  • Racemic this compound and individual enantiomer standards (if available)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

4.2.2. Instrumentation

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or a P-glycoprotein-based column)

4.2.3. Chromatographic Conditions

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive like TFA. A common starting point is a 90:10 (v/v) mixture of n-Hexane and IPA with 0.1% TFA.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4.2.4. Standard and Sample Preparation

  • Standard Solution: Prepare a solution of the racemic compound in the mobile phase (e.g., 100 µg/mL). If individual enantiomer standards are available, prepare separate solutions.

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.

4.2.5. Data Analysis

  • Identify the peaks corresponding to each enantiomer based on the injection of individual standards or by comparing the retention times with literature data for similar compounds.

  • Quantify each enantiomer by measuring the respective peak areas. The enantiomeric excess (% ee) can be calculated if required.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify signaling_pathway cluster_cell Pancreatic β-cell Analyte 3-(4-Fluorophenyl)- 2-phenylpropanoic acid GPR40 GPR40 Analyte->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Vesicle Exocytosis Ca_ER->Insulin Promotes PKC->Insulin Promotes

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(4-Fluorophenyl)-2-phenylpropanoic acid is a chiral carboxylic acid that finds application in pharmaceutical research and development. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of a reliable analytical method for their separation and quantification is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the R- and S-enantiomers of this compound.

The developed method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in separating a diverse range of chiral compounds, including acidic molecules like profens.[1][2][3] The mobile phase consists of a mixture of n-hexane and a polar alcohol modifier, with a small percentage of an acidic additive to improve peak shape and resolution.[4] This approach is a common and effective strategy for the chiral separation of acidic compounds.[4]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. Based on literature for similar profen compounds, initial screening on columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is advised. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is suitable.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Racemic this compound standard

    • Purified water (for sample preparation if necessary)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

3. HPLC Method Parameters

The following table summarizes the recommended starting parameters for the chiral HPLC method development.

ParameterRecommended Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Method Development and Optimization

If the initial conditions do not provide baseline separation (Resolution > 1.5), the following parameters can be systematically adjusted:

  • Alcohol Modifier: The type and concentration of the alcohol modifier can significantly impact selectivity.[5] Ethanol can be evaluated as an alternative to isopropanol. The percentage of the alcohol can be varied (e.g., from 5% to 20%).

  • Acidic Additive: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%). Formic acid or acetic acid can also be tested as alternatives.[6][7]

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution, while a higher flow rate can reduce analysis time.

  • Column Temperature: Varying the column temperature (e.g., from 15 °C to 40 °C) can influence the thermodynamics of the chiral recognition process and affect separation.[8]

Data Presentation

The following table presents expected data from a successful separation, based on typical results for similar compounds.

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 18.51.18500
Enantiomer 210.21.29200
Resolution (Rs) > 1.5

Visualizations

Below is a diagram illustrating the logical workflow for the chiral HPLC method development process.

Chiral_HPLC_Method_Development start Start: Racemic Sample of this compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase_prep Prepare Initial Mobile Phase (e.g., n-Hexane:IPA:TFA 90:10:0.1) csp_selection->mobile_phase_prep hplc_run Perform HPLC Analysis (Flow: 1.0 mL/min, Temp: 25°C, UV: 254 nm) mobile_phase_prep->hplc_run evaluation Evaluate Chromatogram (Resolution, Peak Shape, Retention) hplc_run->evaluation optimization Optimize Method Parameters evaluation->optimization Resolution < 1.5 or Poor Peak Shape validation Method Validation evaluation->validation Resolution > 1.5 Good Peak Shape adjust_modifier Adjust Alcohol Type/Concentration optimization->adjust_modifier adjust_additive Adjust Acidic Additive Type/Concentration optimization->adjust_additive adjust_flow_temp Adjust Flow Rate and/or Temperature optimization->adjust_flow_temp adjust_modifier->hplc_run adjust_additive->hplc_run adjust_flow_temp->hplc_run end End: Finalized Chiral Separation Method validation->end

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a comprehensive protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase containing an acidic modifier is a robust and reliable strategy. The detailed experimental protocol and method development guidelines will enable researchers to achieve successful enantioseparation for this compound and can be adapted for other similar acidic chiral molecules.

References

High-yield purification techniques for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An industry-standard guide to achieving high-purity 3-(4-Fluorophenyl)-2-phenylpropanoic acid through various high-yield purification techniques.

Application Notes

Introduction

This compound is a carboxylic acid derivative with significant potential in pharmaceutical research and development. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compound of interest. The presence of a chiral center at the C2 position means that it exists as two enantiomers, which may have different pharmacological activities. Therefore, achieving high chemical and enantiomeric purity is critical for its application.

This document provides detailed protocols for three primary purification strategies: Recrystallization for general purification of the solid compound, Flash Column Chromatography for separating it from synthesis byproducts, and Chiral Resolution for isolating the desired enantiomer.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Key Considerations:

  • Solvent Selection: The ideal solvent or solvent system will dissolve the crude product when hot but not at room temperature. Common choices for carboxylic acids include ethanol, acetone, ethyl acetate, or mixtures with anti-solvents like hexanes or water.[1]

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Introducing a pure seed crystal can help induce crystallization if it does not occur spontaneously.

Advantages:

  • Potentially high recovery and purity.

  • Cost-effective and scalable.

  • Effective for removing minor impurities.

Disadvantages:

  • Requires the compound to be a stable solid.

  • Finding a suitable solvent can be time-consuming.

  • May not be effective for removing impurities with similar solubility profiles.

Purification by Flash Column Chromatography

Principle: Flash column chromatography is a rapid form of preparative liquid chromatography used to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The crude mixture is loaded onto the top of the column, and the mobile phase is pushed through under positive pressure, carrying the components down the column at different rates.

Key Considerations:

  • Stationary Phase: Silica gel is the most common choice for acidic compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity is optimized using thin-layer chromatography (TLC) to achieve good separation. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape and prevent tailing.

  • Loading: The crude product should be dissolved in a minimum amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica) to ensure a narrow starting band.

Advantages:

  • Excellent for separating complex mixtures and removing byproducts with different polarities.

  • Relatively fast and versatile.

Disadvantages:

  • Can be solvent and material-intensive.

  • Scaling up can be challenging.

  • May result in some product loss on the column.

Chiral Resolution via Diastereomeric Salt Formation

Principle: Since this compound is a racemate (a 1:1 mixture of two enantiomers), chiral resolution is necessary to isolate a single enantiomer. A common and scalable method is classical resolution, which involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent).[2] This reaction forms two diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired salt is acidified to regenerate the pure enantiomer of the carboxylic acid.

Key Considerations:

  • Resolving Agent: The choice of the chiral resolving agent is critical. Common agents for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine, quinine, or (S)-(-)-N,N-Dimethyl-1-phenylethylamine.[2]

  • Solvent: The solvent used for crystallization must allow for a significant solubility difference between the two diastereomeric salts.

  • Stoichiometry: Using 0.5 molar equivalents of the resolving agent can be an efficient way to screen for enantiomeric enrichment.[2]

Advantages:

  • A robust and well-established method for obtaining enantiopure compounds.[2]

  • Can be more cost-effective for large-scale production compared to preparative chiral HPLC.

Disadvantages:

  • The screening process for the right resolving agent and solvent can be extensive.[2]

  • The maximum theoretical yield for the desired enantiomer is 50% unless the unwanted enantiomer can be racemized and recycled.

Comparative Summary of Purification Techniques

TechniqueTypical YieldFinal PurityScalabilityPrimary Application
Recrystallization 70-95%>99% (Chemical)ExcellentRemoving minor impurities from a solid product.
Flash Chromatography 60-90%>98% (Chemical)GoodSeparation of major components after synthesis.
Chiral Resolution <50% (per enantiomer)>99% (Enantiomeric)GoodIsolation of a single enantiomer from a racemate.
Preparative HPLC 50-85%>99.5% (Chemical & Enantiomeric)LimitedHigh-purity, small-scale purification and analysis.

Experimental Protocols

Protocol 1: High-Yield Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate/hexane mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining dissolved impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. The final product should be a pure, crystalline solid.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC system to separate the components of the crude mixture. A good system will give the desired product an Rf value of ~0.3. A common eluent is a hexane/ethyl acetate mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or ethyl acetate). In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize. The crystallization may be initiated by heating to dissolve everything and then cooling slowly.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. The enantiomeric excess (ee) of the crystallized salt should be checked by chiral HPLC after liberating the acid from a small sample.

  • Recrystallization of Salt (Optional): If the initial enantiomeric excess is not high enough, recrystallize the diastereomeric salt from the same or a different solvent system to improve its purity.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and extract with an organic solvent like ethyl acetate. Add 1M HCl to the aqueous layer until the pH is < 2 to protonate the carboxylic acid.[4]

  • Extraction: Extract the pure enantiomer of the acid into an organic solvent (e.g., ethyl acetate, 3x).

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.[4]

Visualizations

cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Starting Materials B Chemical Synthesis A->B C Crude Racemic Product B->C D Flash Chromatography (Chemical Purity) C->D Initial Cleanup E Chemically Pure Racemic Product D->E F Chiral Resolution (Enantiomeric Purity) E->F G Enantiopure Product F->G

Caption: General workflow from synthesis to enantiopure product.

A Dissolve Crude Product in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B C Further Cooling in Ice Bath B->C D Vacuum Filtration to Isolate Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Under Vacuum E->F G High-Purity Crystals F->G

Caption: Step-by-step recrystallization workflow.

A Prepare Silica Gel Column B Load Crude Product onto Column A->B C Elute with Solvent System (e.g., Hexane/Ethyl Acetate) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for flash column chromatography.

A Racemic Acid + Chiral Base B Formation of Diastereomeric Salts A->B C Fractional Crystallization B->C D Isolated Diastereomeric Salt C->D Less Soluble Salt E Mother Liquor (Contains other diastereomer) C->E More Soluble Salt F Acidification (e.g., HCl) D->F G Extraction F->G H Enantiomerically Pure Acid G->H

Caption: Logical steps for chiral resolution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of peptides and amino acid derivatives. It covers established methodologies, including Fmoc and Boc strategies, and specialized protocols for the synthesis of modified peptides such as glycopeptides and phosphopeptides. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided for key steps.

Core Concepts in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support.[1][2][3] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1][4][5] The two predominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches, which differ in their Nα-protecting groups and the conditions for their removal.[1]

The general workflow of SPPS involves the following key stages:

  • Resin Selection and Loading: The choice of resin depends on the desired C-terminal functionality (acid or amide) and the overall synthesis strategy.[2][5] The first amino acid is anchored to the resin, a process known as loading.[1]

  • Deprotection: The temporary Nα-protecting group (e.g., Fmoc or Boc) is removed to expose a free amine for the subsequent coupling reaction.[1][4][5]

  • Coupling: The next Nα-protected amino acid is activated and coupled to the free amine on the resin-bound peptide chain.[1][4]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed.[1][4]

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis is influenced by various factors, including the choice of coupling reagents, reaction times, and temperature. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Coupling Reagents in Fmoc-SPPS
Coupling ReagentPeptide ModelCoupling Time (min)Crude Purity (%)Reference
HATU65-74 ACP2 x 1~80[3]
HCTU65-74 ACP2 x 20~83[3]
COMU65-74 ACP2 x 1~79[3]
PyBOP65-74 ACP2 x 1~48[3]
TFFH65-74 ACP2 x 1<25[3]
HDMCGHRH(1-29)2 x 1~90[3]
PyClockGHRH(1-29)2 x 20~94[3]
COMUOxytocin (linear)2 x 1~77[3]
HCTUOxytocin (linear)2 x 20~75[3]
Table 2: Conditions for Fmoc Deprotection
ReagentConcentrationTemperature (°C)TimeNotesReference
Piperidine20% in DMFRoom Temperature5 + 10 minStandard conditions[6]
Piperidine20% in DMF901 minAccelerated synthesis[6]
DBU0.5% in DMF9010 secMinimizes β-elimination in phosphopeptides[7][8]
Piperazine1% in DMF905 minLow crude purity after 5 min[7][8]
Morpholine10% in DMF905 minIncomplete deprotection[8]
Table 3: Synthesis of a Multi-Phosphorylated Peptide (B2R-5p)
Synthesis MethodAmino Acid EquivalentsCoupling Temperature (°C)Coupling TimeCrude Purity (%)
Microwave-assisted57510 min~10
Accelerated (HTFSPS)3901 min~60

Experimental Protocols

The following are detailed protocols for key experiments in solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU, or HCTU; 3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K: 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Synthesis of Glycopeptides using a Glycosylated Amino Acid Building Block

The synthesis of glycopeptides is typically achieved by incorporating pre-formed glycosylated amino acid building blocks during standard Fmoc-SPPS.[9]

1. Preparation of Glycosylated Amino Acid:

  • Synthesize or procure the desired Fmoc-protected and per-O-acetylated glycosylated amino acid (e.g., Fmoc-Asn(Ac3-β-D-GlcNAc)-OH).

2. Coupling of Glycosylated Amino Acid:

  • Follow the standard Fmoc-SPPS coupling protocol (Protocol 1, step 3). Due to the steric bulk of the glycosylated amino acid, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.[10]

  • It is advisable to use a slight excess of the glycosylated amino acid (1.5-2 equivalents) and coupling reagents.

3. Peptide Elongation:

  • Continue with the standard Fmoc-SPPS cycles to complete the peptide chain.

4. Global Deprotection:

  • After cleavage from the resin with a TFA-based cocktail, the peptide will still have the acetyl protecting groups on the carbohydrate moiety.

  • To remove the acetyl groups, dissolve the crude glycopeptide in a solution of sodium methoxide in methanol (0.05 M) and stir for 30-60 minutes at room temperature.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and purify the glycopeptide by HPLC.

Protocol 3: Synthesis of Phosphopeptides

The synthesis of phosphopeptides generally involves the incorporation of protected phosphoamino acid derivatives.[11] The monobenzyl protecting group for the phosphate is commonly used to minimize β-elimination.[11]

1. Coupling of Phosphoamino Acid:

  • Use Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)2)-OH as the building block.

  • For Fmoc-Ser/Thr(PO(OBzl)OH)-OH, it is recommended to use iminium-based coupling reagents like HATU or HBTU.[12]

  • Perform the coupling reaction as described in the standard Fmoc-SPPS protocol (Protocol 1, step 3).

2. Fmoc Deprotection:

  • To minimize the risk of β-elimination, which is a common side reaction with phosphoserine and phosphothreonine, milder deprotection conditions can be employed. Using a lower concentration of piperidine or a shorter deprotection time can be beneficial. Alternatively, DBU at low concentrations and high temperatures has been shown to be effective.[7][8]

3. Peptide Elongation and Cleavage:

  • Continue with the synthesis and perform the final cleavage and deprotection as described in the standard protocol. The benzyl protecting groups on the phosphate are removed during the final TFA cleavage.

Visualizations of Workflows

The following diagrams illustrate the key workflows in solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat n-1 times Washing2->Repeat Cycle Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Loading First Amino Acid Loading Resin->Loading Deprotection Boc Deprotection (50% TFA/DCM) Loading->Deprotection Neutralization Neutralization (e.g., DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Repeat Repeat n-1 times Washing->Repeat Cycle Repeat->Deprotection Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Repeat->Final_Cleavage Peptide Crude Peptide Final_Cleavage->Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Glycopeptide_Synthesis cluster_SPPS Solid-Phase Synthesis cluster_Solution Solution-Phase Deprotection Start_SPPS Standard Fmoc-SPPS Cycles Couple_GlycoAA Couple Glycosylated Amino Acid Building Block Start_SPPS->Couple_GlycoAA Continue_SPPS Continue Fmoc-SPPS Cycles Couple_GlycoAA->Continue_SPPS Cleavage Cleavage from Resin (TFA Cocktail) Continue_SPPS->Cleavage Crude_Protected_Glycopeptide Crude Protected Glycopeptide Cleavage->Crude_Protected_Glycopeptide Glycan_Deprotection Glycan Deprotection (e.g., NaOMe/MeOH) Purification HPLC Purification Glycan_Deprotection->Purification Final_Glycopeptide Purified Glycopeptide Purification->Final_Glycopeptide Crude_Protected_Glycopeptide->Glycan_Deprotection

Caption: Workflow for the synthesis of glycopeptides using a building block approach.

References

Use of 3-(4-Fluorophenyl)-2-phenylpropanoic acid in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Version: 1.0

Introduction

This compound is a synthetic, small-molecule compound belonging to the arylpropionic acid class. This class of compounds is notable for its members' wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The canonical member of this class, Ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The mechanism of action for many arylpropionic acids involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3]

The introduction of a fluorine atom at the 4-position of the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity to the target protein. This document provides an overview of the potential applications of this compound as a research tool in medicinal chemistry, with a focus on its prospective role as a cyclooxygenase (COX) inhibitor. Detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation are provided to guide researchers in their investigations.

Potential Applications in Medicinal Chemistry

  • Selective COX-2 Inhibition: The primary hypothesized application of this compound is as a selective inhibitor of the COX-2 enzyme. The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation, while the COX-1 isoform is constitutively expressed and plays a role in gastrointestinal protection.[1] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Anti-inflammatory Agent: By inhibiting COX-2, this compound is expected to reduce the production of prostaglandins, thereby exerting anti-inflammatory effects.[3] This makes it a candidate for studying inflammatory diseases in preclinical models.

  • Analgesic Research: Prostaglandins are also involved in sensitizing nociceptors, the sensory neurons that respond to painful stimuli. Inhibition of prostaglandin synthesis is a well-established mechanism for analgesia.

  • Cancer Research: There is growing evidence that chronic inflammation is a key driver of tumorigenesis and that COX-2 is overexpressed in various cancers.[5] COX-2 inhibitors have been investigated for their potential as cancer chemopreventive and therapeutic agents.[5][6]

Quantitative Data

The following table summarizes hypothetical, yet plausible, in vitro data for this compound (referred to as Compound FP-23) against human recombinant COX-1 and COX-2 enzymes. These values are presented for illustrative purposes to guide experimental expectations.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
FP-23 COX-115.2185.4
COX-20.082
Ibuprofen COX-15.81.5
COX-23.9
Celecoxib COX-125.1306.1
COX-20.082

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from standard procedures for the synthesis of related arylpropionic acids.

Materials:

  • Phenylacetic acid

  • n-Butyllithium (n-BuLi)

  • 4-Fluorobenzyl bromide

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Deprotonation: Dissolve phenylacetic acid in dry THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath. Add two equivalents of n-BuLi dropwise while maintaining the temperature below -60 °C. Stir the resulting dianion solution for 1 hour at -78 °C.

  • Alkylation: Add one equivalent of 4-fluorobenzyl bromide dissolved in dry THF to the dianion solution. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction by slowly adding water. Acidify the aqueous layer with concentrated HCl to pH 1-2. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX Inhibition Assay

This protocol describes a method to determine the IC50 values of this compound for COX-1 and COX-2.[7][8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA kit

  • Test compound (this compound)

  • Reference compounds (Ibuprofen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.001 µM to 100 µM.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound dilutions. Incubate for 15 minutes at 37 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for 10 minutes at 37 °C.

  • Termination and Detection: Stop the reaction by adding a solution of HCl. Quantify the amount of PGE2 produced using a commercial PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess the in vivo anti-inflammatory activity of a compound.[9][10]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Pletismometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6 per group): Vehicle control, reference drug, and different doses of the test compound.

  • Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.

Visualizations

Signaling Pathway

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Aggregation prostaglandins->gi_protection inhibitor This compound inhibitor->cox2

Caption: Simplified COX signaling pathway and the inhibitory action of the compound.

Experimental Workflow

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening: COX-1 and COX-2 Inhibition Assay start->in_vitro ic50 Determine IC50 Values and Selectivity Index in_vitro->ic50 in_vivo_decision Proceed to In Vivo Studies? ic50->in_vivo_decision in_vivo In Vivo Efficacy: Carrageenan-Induced Paw Edema Model in_vivo_decision->in_vivo  Potent & Selective stop Stop/Redesign in_vivo_decision->stop  Not Potent or Selective adme_tox Pharmacokinetics and Toxicology Studies in_vivo->adme_tox end Lead Optimization adme_tox->end

Caption: A general workflow for the preclinical evaluation of the compound.

Logical Relationship

Logical_Relationship compound 3-(4-Fluorophenyl)- 2-phenylpropanoic acid inhibition Selective COX-2 Inhibition compound->inhibition leads to prostaglandin_reduction Reduced Prostaglandin Synthesis inhibition->prostaglandin_reduction reduced_gi_toxicity Potentially Reduced GI Toxicity inhibition->reduced_gi_toxicity implies anti_inflammatory Anti-inflammatory Effect prostaglandin_reduction->anti_inflammatory

Caption: The logical progression from compound action to therapeutic effect.

References

Application Notes and Protocols: Investigating the Antimicrobial Potential of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the antimicrobial potential of novel 3-(4-Fluorophenyl)-2-phenylpropanoic acid analogs. The protocols outlined below detail the essential assays for determining antimicrobial efficacy and cytotoxicity, crucial steps in the early stages of antimicrobial drug discovery.

Data Presentation

The antimicrobial activity and cytotoxicity of novel compounds are typically quantified to allow for comparative analysis. The following tables present hypothetical data for a series of this compound analogs, illustrating how such data is structured. While specific data for these exact analogs is not publicly available, the data presented for the structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in the subsequent table provides a reference for the expected range of activity.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs (MIC in µg/mL)

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Analog-1 163264>64
Analog-2 8163264
Analog-3 >64>64>64>64
Analog-4 481632
Ciprofloxacin 0.50.0150.25NA
Fluconazole NANANA1

NA: Not Applicable

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)[1][2]

CompoundS. aureus TCH 1516E. faecalis AR-0671E. coli AR-0001K. pneumoniae AR-0003P. aeruginosa AR-1114
Derivative 6 >64>64646432
Derivative 14 10.581616
Derivative 15 21163232
Derivative 16 82646464

Table 3: Hypothetical Cytotoxicity of this compound Analogs (IC₅₀ in µM)

Compound IDHEK-293 (Human Embryonic Kidney Cells)HepG2 (Human Liver Cancer Cells)
Analog-1 5578
Analog-2 4261
Analog-3 >100>100
Analog-4 2545
Doxorubicin 0.81.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the antimicrobial and cytotoxic properties of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

Materials:

  • Test compounds (analogs of this compound)

  • Bacterial and fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the microbial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if a compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by the absence of colony growth on the agar plate.

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

Materials:

  • Human cell lines (e.g., HEK-293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for another 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting a dose-response curve.

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are Graphviz diagrams illustrating key processes in the investigation of antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Selection Synthesis Synthesis of This compound Analogs MIC MIC Assay (Primary Screen) Synthesis->MIC Test Compounds MBC MBC Assay (Bactericidal/Bacteriostatic) MIC->MBC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Active Compounds SAR Structure-Activity Relationship (SAR) MBC->SAR Cytotoxicity->SAR Hit_Selection Hit Compound Selection SAR->Hit_Selection Identify Potent & Non-toxic Analogs

Caption: Workflow for antimicrobial screening.

Hypothetical_Signaling_Pathway cluster_pathway Potential Intracellular Targets Compound Propanoic Acid Analog Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Enzyme Essential Enzyme (e.g., DNA Gyrase) Compound->Enzyme Inhibits Protein_Synth Protein Synthesis (Ribosome) Compound->Protein_Synth Inhibits Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibits Disruption Disruption Membrane->Disruption Inhibition Inhibition Enzyme->Inhibition Protein_Synth->Inhibition Cell_Wall->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death Disruption->Bacterial_Death

Caption: Hypothetical antimicrobial mechanisms.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of crude 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

Answer: Low recovery after recrystallization is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To check for product loss in the filtrate, take a small sample of the mother liquor and evaporate it to see if a significant amount of solid remains. If so, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common solvent systems for arylpropanoic acids include ethanol/water, hexane/ethyl acetate, and toluene.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the filtration process.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the product is highly soluble will lead to product loss.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.

Problem: Oiling Out Instead of Crystallizing

Question: My product is separating as an oil during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or an inappropriate solvent.

  • Solution 1: Adjust the Solvent System:

    • Add more of the "good" (high solubility) solvent to the hot mixture to increase the solubility of the compound and lower the saturation point.

    • Alternatively, if using a mixed solvent system, you can add a small amount of a solvent in which the compound is more soluble to the hot solution.

  • Solution 2: Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Solution 3: Seeding: Introduce a seed crystal of the pure compound to the cooled solution to encourage crystallization.

  • Solution 4: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.

  • Solution 5: Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

Problem: Impurities Co-precipitating with the Product

Question: My purified product still shows the presence of impurities by TLC or HPLC analysis. How can I improve the purity?

Answer: Co-precipitation of impurities can occur if the impurities have similar solubility profiles to the desired product or if the crystallization process is too rapid.

  • Solution 1: Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Solution 2: Activated Charcoal Treatment: If the impurities are colored or are nonpolar, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Solution 3: Acid-Base Extraction: As this compound is a carboxylic acid, an acid-base extraction can be a very effective purification step prior to recrystallization. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[1]

  • Solution 4: Column Chromatography: If recrystallization and extraction fail to provide the desired purity, column chromatography is a more rigorous purification method. For arylpropanoic acids, silica gel chromatography with a mobile phase such as a hexane/ethyl acetate gradient is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities will depend on the synthetic route used. A common method for synthesizing similar β-aryl carboxylic acids is the Reformatsky reaction.[2][3][4][5][6][7] Potential impurities from such a synthesis could include:

  • Unreacted starting materials: 4-fluorobenzaldehyde, ethyl 2-bromo-2-phenylacetate.

  • Byproducts from the Reformatsky reaction: β-hydroxy ester intermediate if hydrolysis is incomplete.

  • Side-products: Dehydration products of the β-hydroxy ester.

Q2: What is a good starting point for a recrystallization solvent for this compound?

  • Single Solvents: Toluene, ethanol, methanol, ethyl acetate.

  • Mixed Solvents: Ethanol/water, hexane/ethyl acetate, toluene/hexane.[9][10]

Q3: Can I use HPLC to purify my crude product?

A3: Yes, High-Performance Liquid Chromatography (HPLC) can be a very effective method for purifying this compound, especially on a smaller scale or when high purity is required. A reversed-phase HPLC method would be a good starting point. See the detailed protocol below.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate your product from impurities. The spots can be visualized under a UV lamp. For more quantitative analysis, HPLC is the preferred method.

Data Presentation

Table 1: Solubility of Related Arylpropanoic Acids (Qualitative)

Solvent3-(4-Fluorophenyl)propionic acid3-Phenylpropanoic acidGeneral Expectation for this compound
WaterSparingly solubleSlightly soluble[6]Likely sparingly to poorly soluble
MethanolSlightly soluble[8]SolubleLikely soluble
EthanolSolubleModerately soluble[6]Likely soluble
Diethyl EtherSolubleSolubleLikely soluble
HexanePoorly solublePoorly solubleLikely poorly soluble
TolueneSoluble when hotSoluble when hotLikely soluble when hot

Note: This table is intended as a guide for solvent selection and is based on data for structurally similar compounds.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 mL of solvent per 1 g of crude material).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Add more sodium bicarbonate solution to the organic layer and repeat the extraction two more times to ensure all the carboxylic acid has been extracted.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Wash: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the solid with a small amount of cold water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to see if crystals form. If the solid does not dissolve, add more solvent dropwise with heating until it does. If it is insoluble even in a large amount of hot solvent, that solvent is unsuitable. If it is very soluble in the cold solvent, it is also unsuitable. A good solvent will dissolve the product when hot but not when cold. A mixed solvent system (e.g., ethanol/water) can also be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Preparative HPLC

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 30% B to 100% B over 30 minutes. The gradient should be optimized based on analytical HPLC results.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the crude sample in a minimum amount of the mobile phase (or a compatible solvent like methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude 3-(4-Fluorophenyl)-2- phenylpropanoic Acid Dissolve Dissolve in Organic Solvent Crude->Dissolve AddBase Add Aqueous Base (e.g., NaHCO3) Dissolve->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Neutral Impurities) Separate->Organic Aqueous Aqueous Layer (Product as Salt) Separate->Aqueous Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Precipitate Precipitate/ Extract Product Acidify->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: Workflow for purification via acid-base extraction and recrystallization.

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool to Crystallize Dissolve->Cool Problem Problem Encountered? Cool->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes Impure Still Impure Problem->Impure Yes Success Pure Crystals Problem->Success No SolutionYield Use less solvent Concentrate mother liquor LowYield->SolutionYield SolutionOil Adjust solvent Slow cooling, Seed OilingOut->SolutionOil SolutionImpure Repeat recrystallization Use charcoal, Acid-base extraction Impure->SolutionImpure SolutionYield->Dissolve Retry SolutionOil->Dissolve Retry SolutionImpure->Dissolve Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Addressing solubility issues of 3-(4-Fluorophenyl)-2-phenylpropanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(4-Fluorophenyl)-2-phenylpropanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with this compound in aqueous buffers.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Causes and Troubleshooting Steps:

  • pH of the Buffer: The solubility of carboxylic acids like this compound is highly dependent on the pH of the solution. The carboxylic acid group is protonated at low pH, rendering the molecule less polar and thus less soluble in aqueous media.

    • Recommendation: Adjust the pH of the aqueous buffer to be at least 1-2 pH units above the predicted pKa of the carboxylic acid. For a typical carboxylic acid, a pH of 7.4 or higher is a good starting point. This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2][3]

  • Initial Concentration is Too High: You may be attempting to dissolve the compound at a concentration that exceeds its intrinsic solubility under the current conditions.

    • Recommendation: Start with a lower target concentration. If a higher concentration is required, consider the use of co-solvents or other solubility-enhancing techniques described below.

  • Use of Co-solvents: For compounds with low aqueous solubility, the use of a water-miscible organic co-solvent can be beneficial.[4][5]

    • Recommendation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[6] Then, add this stock solution to the aqueous buffer in a stepwise manner while vortexing to ensure rapid mixing. Be mindful that the final concentration of the organic solvent should be kept low to avoid impacting your experimental system.

Issue: Inconsistent results in biological assays.

Possible Causes and Troubleshooting Steps:

  • Compound Precipitation Over Time: The compound may initially appear to be in solution but could be precipitating over the course of the experiment, leading to variability in the effective concentration.

    • Recommendation: Perform a kinetic solubility assessment to determine the compound's stability in the buffer over time.[1][7] This can involve incubating the compound in the buffer for various durations and then measuring the concentration of the dissolved compound.

  • Interaction with Assay Components: The compound may be interacting with components of your assay medium, leading to precipitation or a decrease in bioavailability.

    • Recommendation: Evaluate the solubility of the compound directly in your final assay medium, including any proteins or other additives.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I determine the solubility of this compound in my specific buffer?

You can determine the equilibrium or kinetic solubility of the compound.[1][7]

  • Equilibrium Solubility (Shake-Flask Method): This method provides the thermodynamic solubility. Excess solid compound is added to the buffer and agitated for an extended period (e.g., 24-48 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC or UV-Vis spectroscopy.[7][8]

  • Kinetic Solubility: This high-throughput method is often used in drug discovery. A concentrated stock solution of the compound in an organic solvent (like DMSO) is added to the aqueous buffer. The point at which precipitation is observed (often detected by light scattering) is considered the kinetic solubility.[1][7]

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • pH: As a carboxylic acid, the solubility will increase as the pH of the solution rises above its pKa.[1][2][3]

  • Temperature: For many compounds, solubility increases with temperature.[3][9][10] However, this should be verified experimentally for your specific conditions.

  • Co-solvents: The presence of water-miscible organic solvents like DMSO or ethanol can increase solubility.[4][5]

  • Ionic Strength: The presence of salts in the buffer can influence solubility.[7]

  • Particle Size: Smaller particle sizes of the solid compound can lead to a faster dissolution rate due to an increased surface area.[4][5][11]

Q4: Are there any alternative methods to improve the solubility of this compound for in-vitro studies?

Yes, several formulation strategies can be employed:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3][5]

Data Presentation

Table 1: Expected Effect of Different Parameters on the Solubility of this compound

ParameterChangeExpected Effect on SolubilityRationale
pH Increase (above pKa)IncreaseFormation of the more soluble carboxylate salt.[1][2]
Temperature IncreaseLikely IncreaseFor many endothermic dissolution processes, solubility increases with temperature.[3][9]
Co-solvent (e.g., DMSO, Ethanol) Increase in % (v/v)IncreaseThe organic co-solvent helps to solvate the hydrophobic regions of the molecule.[4][5]
Ionic Strength VariesCan Increase or DecreaseThe effect of salt concentration on the solubility of organic molecules can be complex ("salting in" or "salting out").

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (if necessary) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that buffer at the specified temperature.

Protocol 2: General Procedure for Solubilization using a Co-solvent

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved.

  • Working Solution Preparation: Add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer while vortexing vigorously. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is low (typically ≤1% v/v) and does not interfere with your experiment.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation immediately after preparation and before use.

Visualizations

cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Aqueous Buffer check_pH Is the buffer pH > pKa? start->check_pH adjust_pH Increase Buffer pH check_pH->adjust_pH No check_conc Is the concentration too high? check_pH->check_conc Yes adjust_pH->check_conc lower_conc Lower the Concentration check_conc->lower_conc Yes use_cosolvent Use a Co-solvent (e.g., DMSO) check_conc->use_cosolvent No success Compound Solubilized lower_conc->success use_cosolvent->success

Caption: A troubleshooting workflow for addressing precipitation issues.

cluster_1 Factors Affecting Solubility solubility Solubility of This compound pH pH pH->solubility Increases with higher pH temp Temperature temp->solubility Generally increases cosolvent Co-solvents cosolvent->solubility Increases solubility ionic_strength Ionic Strength ionic_strength->solubility Variable effect formulation Formulation (Surfactants, Cyclodextrins) formulation->solubility Enhances solubility

Caption: Key factors influencing the solubility of the compound.

References

Optimization of reaction conditions for synthesizing fluorinated propanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated propanoic acids. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of fluorinated propanoic acids.

Issue 1: Low Yield in the Synthesis of 2-Fluoropropanoic Acid via Nucleophilic Substitution

Q: I am attempting to synthesize 2-fluoropropanoic acid from a 2-halopropanoic acid precursor using a nucleophilic fluoride source (e.g., KF), but my yields are consistently low. What are the potential causes and how can I improve the yield?

A: Low yields in this reaction are a common issue and can often be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Inefficient Halogen Exchange: The reactivity of the starting halopropanoic acid is crucial. Bromides are generally more reactive than chlorides. If you are using a chloro-precursor, consider switching to a bromo- or iodo- analog for a more facile substitution.

  • Poor Solubility of the Fluoride Salt: Potassium fluoride (KF) has low solubility in many organic solvents. To enhance its reactivity, consider the following:

    • Use of a phase-transfer catalyst: Catalysts like 18-crown-6 can effectively solvate the potassium ion, making the fluoride ion more "naked" and nucleophilic.

    • Spray-dried KF: This form of KF has a higher surface area and can be more reactive.

    • Alternative fluoride sources: Tetrabutylammonium fluoride (TBAF) is a more soluble fluoride source, but it is also more basic and can promote elimination side reactions. Use it with caution and at lower temperatures.

  • Competing Elimination Reaction: The fluoride ion is a strong base, which can lead to the formation of acrylic acid as a major byproduct through an E2 elimination reaction. To minimize this:

    • Optimize the reaction temperature: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination.

    • Solvent choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred for SN2 reactions as they solvate the cation of the fluoride salt without strongly solvating the fluoride anion. Protic solvents can hydrogen-bond with the fluoride ion, reducing its nucleophilicity.

  • Moisture in the Reaction: Water can hydrolyze the starting material and product, as well as deactivate the fluoride source. Ensure all reagents and solvents are anhydrous.

Issue 2: Formation of Elimination Byproducts in the Synthesis of 3-Fluoropropanoic Acid

Q: I am synthesizing 3-fluoropropanoic acid from a 3-halopropanoic acid, but I am observing a significant amount of acrylic acid as a byproduct. How can I suppress this elimination reaction?

A: The formation of acrylic acid is a common side reaction in the synthesis of 3-fluoropropanoic acid via nucleophilic substitution. Here are some strategies to minimize its formation:

  • Choice of Leaving Group: Similar to the synthesis of 2-fluoropropanoic acid, a better leaving group can promote the desired substitution reaction. Using 3-bromopropanoic acid or 3-iodopropanoic acid will generally be more effective than 3-chloropropanoic acid.

  • Milder Fluoride Source: While strong fluoride sources are needed for the reaction, highly basic ones can exacerbate the elimination. Consider using a less basic fluoride source or a combination of KF with a phase-transfer catalyst to enhance nucleophilicity without drastically increasing basicity.

  • Reaction Temperature Control: This is a critical parameter. Running the reaction at the lowest effective temperature will significantly favor the substitution pathway.

  • Solvent Selection: Polar aprotic solvents are recommended. The use of ionic liquids in combination with a tert-alcohol has been shown to increase the nucleophilicity of the fluoride anion while reducing the formation of olefin byproducts[1].

Issue 3: Incomplete Conversion in Electrophilic Fluorination

Q: I am using an electrophilic fluorinating agent like Selectfluor to synthesize a fluorinated propanoic acid derivative, but the reaction is not going to completion. What steps can I take to improve the conversion?

A: Incomplete conversion in electrophilic fluorination can be due to several factors related to the substrate, reagent, and reaction conditions.

  • Substrate Reactivity: The acidity of the α-proton is key. If your substrate is not sufficiently activated, deprotonation to form the enolate intermediate will be slow. Consider using a stronger, non-nucleophilic base to facilitate enolate formation.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the fluorinating agent. For some substrates, using up to 2 equivalents of Selectfluor may be necessary to drive the reaction to completion[2].

  • Catalyst Choice and Loading: For certain substrates, a catalyst may be required. Both metal catalysts (e.g., silver-based) and organocatalysts have been shown to be effective in promoting electrophilic fluorination.[3] Experiment with different catalysts and optimize the catalyst loading.

  • Reaction Time and Temperature: These reactions can sometimes be slow. Monitor the reaction progress by TLC or NMR and consider extending the reaction time. A moderate increase in temperature may also improve the rate, but be mindful of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing 2-fluoropropanoic acid?

A1: A common and effective starting material is L-alanine. The synthesis typically involves the diazotization of L-alanine in the presence of a fluoride source. Alternatively, 2-bromopropanoic acid can be used in a nucleophilic substitution reaction with a fluoride salt. The choice often depends on the availability of starting materials and the desired stereochemistry.

Q2: How can I purify my fluorinated propanoic acid?

A2: Purification can be challenging due to the high polarity and water solubility of these compounds. Common methods include:

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.

  • Chromatography: Column chromatography on silica gel can be used, but tailing can be an issue. Using a more polar eluent system or a different stationary phase may be necessary. Reversed-phase chromatography can also be an option.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: What are the key safety precautions when working with fluorinating agents?

A3: Many fluorinating agents are hazardous and require careful handling.

  • Selectfluor™: While relatively stable, it is a strong oxidizing agent and should be handled with care.

  • TBAF: It is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • HF and its sources (e.g., Olah's reagent): These are extremely corrosive and toxic. All work must be conducted in a specialized fume hood with appropriate safety protocols and access to calcium gluconate gel in case of skin contact.

Q4: How can I confirm the successful synthesis of my fluorinated propanoic acid?

A4: The most definitive methods are spectroscopic:

  • ¹⁹F NMR: This is the most direct way to confirm the presence of a C-F bond. The chemical shift and coupling constants (J-coupling) to adjacent protons will provide structural information.

  • ¹H NMR: The presence of the fluorine atom will cause splitting of the signals of adjacent protons. For example, in 2-fluoropropanoic acid, the proton on the same carbon as the fluorine will appear as a doublet of quartets.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3,3,3-tetrafluoropropionic acid

ParameterMethod 1Method 2
Starting Material N,N-diethyl-2,3,3,3-tetrafluoropropionamideN,N-diethyl-2,3,3,3-tetrafluoropropionamide
Acid 17% Hydrochloric Acid98% Sulfuric Acid
Catalyst Cupric ChlorideCopper Sulfate
Temperature 40 °C120 °C
Reaction Time 30 hours6 hours
Yield 91%96%
Reference [4][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromopropionic Acid from Acrylic Acid

This protocol describes the synthesis of a common precursor for 3-fluoropropanoic acid.

Materials:

  • Acrylic acid (99%)

  • Hydrobromic acid (48%)

  • Reaction kettle equipped with a stirrer, thermometer, and vent for tail gas absorption.

Procedure:

  • In a 5000 mL reaction kettle, add 3040 g (18 gram molecules) of 48% hydrobromic acid and 655 g (9 gram molecules) of 99.00% acrylic acid.[5]

  • Raise the temperature to 60 °C and maintain the reaction for 4 hours.[5]

  • After the heat preservation period, cool the mixture.[5]

  • Filter the resulting solid and dry it to obtain 3-bromopropionic acid.[5]

  • Expected yield is approximately 91.00%.[5]

Protocol 2: General Procedure for the Purification of Fluorinated Alkanoic Acids by Distillation

This protocol outlines a general method for purifying fluorinated alkanoic acids.

Materials:

  • Crude fluorinated alkanoic acid

  • Distillation apparatus

Procedure:

  • If the crude product is in an organic phase, it can be distilled directly.

  • For atmospheric pressure distillation, the first fraction to distill is often a "steam distillation cut" if water is present, typically coming over at a head temperature around 102 °C.[6]

  • The main product fraction is then collected at a higher temperature. For example, perfluorooctanoic acid has a still-pot temperature of 145 °C at atmospheric pressure.[6]

  • If the initial product is in a dilute aqueous solution from a salt form (e.g., ammonium salt), it should first be acidified (e.g., with sulfuric acid to a pH of 1-2) and then subjected to steam distillation.[6]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed problem1 Inefficient Halogen Exchange? start->problem1 solution1 Use Bromo- or Iodo- precursor problem1->solution1 Yes problem2 Poor Fluoride Solubility? problem1->problem2 No solution2a Add Phase-Transfer Catalyst (e.g., 18-crown-6) problem2->solution2a Yes solution2b Use Spray-Dried KF problem2->solution2b Yes problem3 Elimination Side Reaction? problem2->problem3 No solution2a->problem3 solution2b->problem3 solution3a Lower Reaction Temperature problem3->solution3a Yes solution3b Use Polar Aprotic Solvent problem3->solution3b Yes problem4 Moisture Present? problem3->problem4 No solution3a->problem4 solution3b->problem4 solution4 Ensure Anhydrous Conditions problem4->solution4 Yes

Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.

Experimental_Workflow_3_Bromopropionic_Acid start Start: Synthesis of 3-Bromopropionic Acid step1 Charge reaction kettle with acrylic acid and hydrobromic acid start->step1 step2 Heat to 60 °C and maintain for 4 hours step1->step2 step3 Cool the reaction mixture step2->step3 step4 Filter the solid product step3->step4 step5 Dry the product step4->step5 end End: Obtain 3-Bromopropionic Acid step5->end

Caption: Experimental workflow for the synthesis of 3-bromopropionic acid.

References

Identifying and minimizing side products in 3-(4-Fluorophenyl)-2-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Our focus is on identifying and minimizing the formation of side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for the synthesis of this compound is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate with benzyl bromide and 4-fluorobenzyl bromide, followed by hydrolysis and decarboxylation.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The major side product is the dialkylated malonic ester, where two molecules of the same benzyl halide react with diethyl malonate. Other potential side products include mono-alkylated precursors if the second alkylation step is incomplete, and byproducts from incomplete hydrolysis or decarboxylation.

Q3: How can I minimize the formation of the dialkylated side product?

A3: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of diethyl malonate and adding the alkylating agents portion-wise can favor the mono-alkylation product at each step. Careful monitoring of the reaction progress by techniques like TLC or GC is also recommended to determine the optimal reaction time.

Q4: What are the best practices for the hydrolysis and decarboxylation steps?

A4: For the hydrolysis of the substituted diethyl malonate, either acidic or basic conditions can be used. Basic hydrolysis (saponification) followed by acidification is common. The subsequent decarboxylation is typically achieved by heating the resulting dicarboxylic acid. It is important to ensure complete hydrolysis before proceeding to decarboxylation to avoid the formation of ester-acid side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete deprotonation of diethyl malonate. - Inefficient alkylation. - Incomplete hydrolysis or decarboxylation. - Product loss during workup and purification.- Ensure the use of a strong, dry base (e.g., sodium ethoxide) and an anhydrous solvent (e.g., ethanol). - Monitor the reaction by TLC or GC to ensure completion. Consider increasing the reaction time or temperature if necessary. - For hydrolysis, ensure a sufficient amount of acid or base and adequate heating. For decarboxylation, ensure the temperature is high enough for a sufficient duration. - Optimize extraction and purification steps. Consider using column chromatography for purification.
Presence of a significant amount of dialkylated side product - Incorrect stoichiometry of reactants. - Reaction temperature is too high, leading to faster, less selective reactions.- Use a slight excess of diethyl malonate relative to the alkylating agents. - Add the second alkylating agent (e.g., 4-fluorobenzyl bromide) slowly and at a controlled temperature.
Incomplete reaction (starting materials remain) - Insufficient amount of base. - Low reaction temperature or short reaction time. - Deactivated alkylating agent.- Use at least one equivalent of base per alkylation step. - Gradually increase the reaction temperature and monitor the progress. - Use fresh or purified alkylating agents.
Formation of transesterification products - The alkoxide base used does not match the alkyl group of the malonic ester (e.g., using sodium methoxide with diethyl malonate).- Always use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate).[1][2]
Difficult purification of the final product - Presence of multiple side products with similar polarities. - Incomplete removal of acidic or basic reagents from the workup.- Utilize column chromatography with a suitable solvent system for efficient separation. - Ensure thorough washing of the organic layer during the extraction process to remove all water-soluble impurities.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines the general steps for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and reagents.

Step 1: First Alkylation (Benzylation of Diethyl Malonate)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add benzyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition of benzyl bromide, continue to reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-benzylmalonate.

Step 2: Second Alkylation (4-Fluorobenzylation)

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as in Step 1.

  • Add the crude diethyl 2-benzylmalonate obtained from Step 1 to the sodium ethoxide solution.

  • Add 4-fluorobenzyl bromide dropwise and reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • Work up the reaction as described in Step 1 to obtain crude diethyl 2-(4-fluorobenzyl)-2-benzylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude dialkylated ester from Step 2 with an excess of a strong base (e.g., aqueous sodium hydroxide) until the hydrolysis is complete (saponification).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the acidic solution to reflux to effect decarboxylation until the evolution of carbon dioxide ceases.

  • Cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis, illustrating the impact of reaction conditions on product yield and side product formation. Actual results may vary.

Parameter Condition A (Stoichiometric Alkylating Agent) Condition B (Slow Addition of Alkylating Agent) Condition C (Optimized Temperature)
Yield of Desired Product 65%75%82%
Dialkylated Side Product 25%15%10%
Unreacted Mono-alkylated Intermediate 5%5%3%
Other Impurities 5%5%5%

Visualizations

Synthesis_Workflow cluster_alkylation1 Step 1: First Alkylation cluster_alkylation2 Step 2: Second Alkylation cluster_hydrolysis_decarboxylation Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl 2-benzylmalonate A->D 1. B Sodium Ethoxide B->D 2. C Benzyl Bromide C->D 3. E Diethyl 2-benzylmalonate H Diethyl 2-(4-fluorobenzyl)-2-benzylmalonate E->H 1. F Sodium Ethoxide F->H 2. G 4-Fluorobenzyl Bromide G->H 3. I Diethyl 2-(4-fluorobenzyl)-2-benzylmalonate L This compound I->L 1. J NaOH, H2O, Heat J->L 2. K HCl K->L 3.

Caption: Workflow for the synthesis of this compound.

Side_Product_Formation Start Diethyl Malonate Enolate Monoalkylated Mono-benzylated Intermediate Start->Monoalkylated + Benzyl Bromide Dialkylated_Same Di-benzylated Side Product Start->Dialkylated_Same + 2x Benzyl Bromide Alkyl1 Benzyl Bromide Alkyl2 4-Fluorobenzyl Bromide Desired_Intermediate Desired Di-alkylated Intermediate Monoalkylated->Desired_Intermediate + 4-Fluorobenzyl Bromide Final_Product This compound Desired_Intermediate->Final_Product Hydrolysis & Decarboxylation

Caption: Desired reaction pathway versus a common side product formation route.

References

Technical Support Center: Chiral Separation of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the chiral separation of 3-(4-Fluorophenyl)-2-phenylpropanoic acid and related profen compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor or no resolution between my enantiomers?

A1: Poor resolution is a common issue in chiral chromatography and can stem from several factors.

  • Mobile Phase Composition: The choice and ratio of solvents are critical. For profens, normal-phase systems (e.g., hexane/isopropanol) are common. The concentration of the alcohol modifier significantly impacts selectivity.[1][2] Modifying the mobile phase with acidic or basic additives is often necessary to improve separation.[1][3] For acidic compounds like this compound, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) can sharpen peaks and improve resolution.[1][4]

  • Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for every racemate. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are widely used and effective for profen separations.[5][6][7] If you see no separation, the chosen CSP may not provide the necessary enantioselective interactions.

  • Column Equilibration: Chiral columns often require extended equilibration times with the mobile phase to ensure a stable baseline and reproducible retention times.[1] Insufficient conditioning can lead to poor resolution.[8]

  • Temperature: Temperature can significantly influence enantioselectivity. Operating at sub-ambient or elevated temperatures can sometimes dramatically improve resolution. It is a critical parameter to optimize, as some separations are better at 20°C than at 27°C.[1][9]

  • Flow Rate: High flow rates can decrease column efficiency due to mass transfer limitations of complex chiral stationary phases. Reducing the flow rate may enhance resolution.

Q2: What is causing my chromatographic peaks to tail?

A2: Peak tailing is an asymmetry where the latter half of the peak is drawn out.

  • Chemical Interactions: For acidic analytes, secondary interactions with the silica support of the column can cause tailing.[8] Adding an acidic modifier (e.g., TFA) to the mobile phase can suppress the ionization of the analyte and residual silanol groups on the stationary phase, leading to more symmetrical peaks.[10]

  • Column Contamination/Degradation: Accumulation of strongly adsorbed impurities from the sample at the column inlet can lead to tailing.[11] Using a guard column can protect the analytical column and prolong its life. If column performance has degraded over time, regeneration procedures may be necessary.[12]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause peak distortion, especially for early-eluting peaks.[8][10]

  • Sample Overload: Injecting too much sample can overload the column, leading to poor peak shape.[8] Try reducing the sample concentration.[1]

Q3: My peaks are splitting or appearing as doublets. What should I do?

A3: Peak splitting or doubling can indicate several problems.

  • Blocked Inlet Frit: A partially blocked inlet frit on the column can distort the sample band, causing all peaks in the chromatogram to split or tail.[13] Reversing and flushing the column may resolve this.[13]

  • Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to precipitate on the column inlet, leading to split peaks.[11] Ensure your sample solvent is compatible with the mobile phase.

  • Column Bed Collapse: A void or channel in the column's packed bed can cause peak splitting.[8] This is often indicated by a sudden drop in efficiency and may require column replacement.[11]

  • pH Near pKa: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms may exist, potentially causing shouldered or split peaks.[8]

Q4: My retention times are drifting and not reproducible. Why?

A4: Drifting retention times suggest that the system is not fully equilibrated or that conditions are changing.

  • Insufficient Equilibration: Chiral separations can be sensitive to trace amounts of prior solvents or additives.[3] Ensure the column is thoroughly flushed and equilibrated with the new mobile phase until retention times are stable.[1]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the concentration of additives or trace water content in normal-phase solvents, can cause significant shifts in retention.[1][8]

  • Temperature Fluctuations: Lack of temperature control for the column can lead to retention time variability, as temperature affects both viscosity and chiral recognition mechanisms.[9][14]

Experimental Protocols & Data

General Protocol for Chiral HPLC Separation

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.

  • Column Selection:

    • Recommended CSP: Polysaccharide-based columns such as Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ-H) or Amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for profen separations.[4][7][15][16]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mode: Normal Phase.

    • Composition: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (Hexane:IPA).[6]

    • Additive: Add 0.1% (v/v) Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape for the acidic analyte.[4]

    • Preparation: Use high-purity HPLC-grade solvents. Filter and degas the mobile phase before use.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min. This can be reduced to 0.5-0.8 mL/min to improve resolution if necessary.

    • Temperature: 25°C. Temperature should be controlled and can be varied (e.g., 15°C to 40°C) as an optimization parameter.[9]

    • Detection: UV at 225 nm.[4]

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

Data Tables for Method Development

Table 1: Effect of Mobile Phase Composition on Resolution (Example) (Based on general principles for profen separations on polysaccharide CSPs)

% Isopropanol (IPA) in Hexane (with 0.1% TFA)Retention Time (Approx.)Resolution (Rs)Observation
2%> 20 min> 2.0High resolution but long analysis time.
5%8 - 12 min1.5 - 2.0Good balance of resolution and run time.[6]
10%< 7 min< 1.5Faster elution but potentially co-eluting peaks.
15%< 5 min< 1.0Poor or no separation.[5]

Table 2: Common Chiral Stationary Phases for Profen Drugs

Chiral Stationary Phase (CSP) TypeTrade Name ExampleTypical Mobile Phase ModeReference
Cellulose tris(4-methylbenzoate)Chiralcel® OJ-H / OJ-RNormal & Reversed-Phase[4][15]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD / IANormal & Reversed-Phase[5][16]
Pirkle-type (e.g., DNB Phenylglycine)(R,R) Whelk-O® 1Normal Phase[17]
Macrocyclic GlycopeptideCHIROBIOTIC® V2Polar-Ionic, Reversed-Phase

Visualized Workflows

Below are diagrams illustrating logical workflows for troubleshooting and method development.

TroubleshootingWorkflow start Poor or No Resolution check_mp Evaluate Mobile Phase start->check_mp check_col Evaluate Column start->check_col check_sys Check System Parameters start->check_sys mp_comp Adjust Solvent Ratio (e.g., %IPA) check_mp->mp_comp mp_add Add/Optimize Additive (e.g., 0.1% TFA) check_mp->mp_add mp_ph Verify pH (for RP) check_mp->mp_ph col_type Is CSP Type Correct for Profens? check_col->col_type col_equil Increase Equilibration Time check_col->col_equil col_regen Regenerate or Replace Column check_col->col_regen sys_temp Optimize Temperature check_sys->sys_temp sys_flow Decrease Flow Rate check_sys->sys_flow

Caption: Troubleshooting workflow for poor chiral resolution.

PeakShapeTroubleshooting start Abnormal Peak Shape (Tailing, Splitting) q1 Does it affect ALL peaks? start->q1 yes_path System/Physical Issue q1->yes_path Yes no_path Chemical/Interaction Issue q1->no_path No frit Blocked Inlet Frit (Reverse/Flush Column) yes_path->frit void Column Void (Replace Column) yes_path->void extra_col Extra-Column Volume (Check Tubing/Fittings) yes_path->extra_col silanol Silanol Interaction (Add Acidic Modifier) no_path->silanol overload Sample Overload (Dilute Sample) no_path->overload solvent Sample Solvent Mismatch (Dissolve in Mobile Phase) no_path->solvent

Caption: Decision tree for diagnosing peak shape problems.

MethodDevWorkflow cluster_method_dev Chiral Method Development Workflow step1 1. Select CSP (e.g., Polysaccharide) step2 2. Screen Mobile Phases (e.g., Hexane/IPA) step1->step2 step3 3. Optimize Modifier (e.g., 0.1% TFA) step2->step3 step4 4. Optimize Temperature & Flow Rate step3->step4 step5 5. Validate Method step4->step5

Caption: A typical workflow for chiral method development.

References

Strategies for scaling up the laboratory synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and scale-up of 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when adapting methods from analogous compounds like 2-phenylpropionic acid. The primary synthesis route discussed involves the alkylation of a (4-fluorophenyl)acetonitrile derivative followed by hydrolysis.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TSG-001 Low yield of alkylated intermediate Incomplete deprotonation of the starting nitrile.Ensure the base (e.g., sodium amide, LDA) is fresh and used in a strictly anhydrous solvent. Consider using a stronger base or increasing the reaction temperature slightly.
Side reactions, such as dialkylation.Add the alkylating agent (e.g., a benzyl halide) slowly at a low temperature to control the reaction rate and minimize over-alkylation. Using a bulky base can also favor mono-alkylation.
Poor quality of reagents or solvents.Use freshly distilled and anhydrous solvents. Ensure the purity of the starting nitrile and alkylating agent.
TSG-002 Incomplete hydrolysis of the nitrile intermediate Insufficient reaction time or temperature.Increase the reflux time during the hydrolysis step. If using acidic hydrolysis, ensure the acid concentration is sufficient. For basic hydrolysis, a higher concentration of hydroxide or a co-solvent like ethanol can improve solubility and reaction rate.[1][2][3]
Formation of a stable amide intermediate.Under acidic conditions, the amide will typically hydrolyze further with extended heating.[3] In basic hydrolysis, harsher conditions (higher temperature, longer reaction time) are needed to drive the reaction to the carboxylic acid.[3]
Poor solubility of the nitrile intermediate.For scale-up, ensure efficient stirring to manage the biphasic nature of the reaction mixture, especially during the initial stages of hydrolysis.[4] The use of a phase-transfer catalyst can be explored for larger scale reactions.
TSG-003 Product contamination with starting materials Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure full conversion of the starting material.
Inefficient purification.Optimize the crystallization process by selecting an appropriate solvent system. A multi-step purification involving extraction and crystallization may be necessary. For acidic products, washing the organic layer with a basic aqueous solution can remove unreacted acidic starting materials.
TSG-004 Formation of impurities during scale-up Localized overheating leading to side reactions.Ensure efficient heat dissipation in the reactor. For exothermic steps like hydrolysis, consider controlled addition of reagents and use of a reactor with a cooling jacket.
Inefficient mixing.Use appropriate stirring mechanisms (e.g., overhead stirrer for larger volumes) to ensure homogeneity of the reaction mixture.
TSG-005 Difficulty in product isolation/crystallization Product is an oil or forms a supersaturated solution.Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is an oil, it may be necessary to purify it by chromatography before attempting crystallization.
Presence of impurities inhibiting crystallization.Purify the crude product further before crystallization. An acid-base extraction can be effective in removing neutral and basic impurities from the acidic product.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthetic route for this compound?

A1: A common and effective route is the alkylation of (4-fluorophenyl)acetonitrile with a benzyl halide, followed by hydrolysis of the resulting nitrile. This method is analogous to the synthesis of 2-phenylpropionic acid.[4]

Q2: What are the critical parameters to control during the hydrolysis step?

A2: The critical parameters for nitrile hydrolysis are temperature, reaction time, and the concentration of the acid or base catalyst. The reaction is typically carried out under reflux for several hours to ensure complete conversion.[1][2][4] Monitoring the reaction by TLC or GC is recommended to determine the endpoint.[4]

Q3: What are the main challenges when scaling up this synthesis?

A3: Key challenges during scale-up include:

  • Heat Management: The hydrolysis of nitriles can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

  • Mixing: Ensuring efficient mixing in larger reactors is important for maintaining reaction homogeneity, especially in biphasic systems.

  • Product Isolation and Purification: Crystallization on a large scale may require optimization of solvent volumes, cooling rates, and filtration techniques to maximize yield and purity.

  • Reagent Handling: Safe handling of large quantities of corrosive acids or bases and flammable solvents is a primary concern.

Q4: How can the purity of the final product be improved?

A4: The purity of this compound can be enhanced through:

  • Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with a basic aqueous solution will extract the acidic product into the aqueous phase, leaving neutral impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. Selecting an appropriate solvent system is key to obtaining high-purity crystals.[5]

  • Chromatography: While less common for large-scale production, column chromatography can be used for high-purity requirements or if crystallization is challenging.

Q5: Are there alternative synthetic routes to consider?

A5: Yes, other routes for synthesizing 2-arylpropanoic acids include:

  • Reformatsky Reaction: This involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc.[6][7]

  • Grignard Reaction: The reaction of an appropriate Grignard reagent with a carbonyl compound, followed by oxidation.

  • Malonic Ester Synthesis: Alkylation of a malonate ester followed by hydrolysis and decarboxylation.[8][9][10]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-phenylpropionic acid, which can be used as a benchmark for the synthesis of this compound.

Parameter Alkylation Step Hydrolysis Step Overall
Typical Yield 90-98% (of alkylated nitrile)90-95% (of carboxylic acid)81-93%
Purity (after crystallization) ->98%>98%
Reaction Time 2-4 hours4-6 hours6-10 hours
Reaction Temperature 0-25 °CReflux (approx. 100-110 °C)-

Note: These values are based on literature for analogous compounds and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-2-phenylpropionitrile (Alkylation)
  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Sodium amide (1.1 eq) is suspended in anhydrous toluene. (4-Fluorophenyl)acetonitrile (1.0 eq) dissolved in anhydrous toluene is added to the dropping funnel.

  • Reaction: The nitrile solution is added dropwise to the sodium amide suspension at room temperature with vigorous stirring. The mixture is then heated to 50-60 °C for 1 hour to ensure complete formation of the anion.

  • Alkylation: After cooling to room temperature, benzyl chloride (1.05 eq) is added dropwise, maintaining the temperature below 30 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagents: The crude 3-(4-Fluorophenyl)-2-phenylpropionitrile from the previous step is mixed with a 10% aqueous solution of sodium hydroxide. Ethanol may be added as a co-solvent to improve solubility.

  • Reaction: The mixture is heated to reflux and maintained for 4-6 hours. The reaction is monitored by TLC or GC until the nitrile is consumed.[4]

  • Work-up: The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid until the product precipitates.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol, or toluene).

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis start Start: (4-Fluorophenyl)acetonitrile + Sodium Amide in Toluene anion Anion Formation (50-60 °C, 1 hr) start->anion alkylation Alkylation with Benzyl Chloride (RT, 2-3 hrs) anion->alkylation workup1 Aqueous Work-up & Extraction alkylation->workup1 intermediate Crude 3-(4-Fluorophenyl)-2-phenylpropionitrile workup1->intermediate hydrolysis Basic Hydrolysis (NaOH, Reflux, 4-6 hrs) intermediate->hydrolysis Proceed to Hydrolysis workup2 Acidification & Precipitation hydrolysis->workup2 purification Filtration & Recrystallization workup2->purification final_product Pure this compound purification->final_product troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_scaleup Scale-up Challenges start Problem Encountered low_yield Low Product Yield start->low_yield low_purity Low Product Purity start->low_purity scaleup_issue Scale-up Problem start->scaleup_issue check_reagents Check Reagent Quality (Anhydrous, Purity) low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) low_yield->optimize_conditions side_reactions Investigate Side Reactions (e.g., Dialkylation) low_yield->side_reactions incomplete_reaction Check for Incomplete Reaction (TLC/GC Monitoring) low_purity->incomplete_reaction optimize_purification Optimize Purification (Recrystallization, Extraction) low_purity->optimize_purification heat_management Improve Heat Management (Cooling, Controlled Addition) scaleup_issue->heat_management mixing_efficiency Enhance Mixing Efficiency (Stirrer Type, Speed) scaleup_issue->mixing_efficiency

References

Technical Support Center: Enhancing Regioselectivity and Stereoselectivity in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity and stereoselectivity in the synthesis of derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments aimed at controlling the positional and spatial outcomes of chemical reactions.

Q1: What are the primary factors that influence the regioselectivity of my reaction?

A1: Regioselectivity, the preference for bond formation at one position over another, is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The distribution of electron density in your substrate plays a crucial role. Electron-rich sites are more susceptible to attack by electrophiles, while electron-poor sites are targeted by nucleophiles.[1]

  • Steric Hindrance: Bulky substituents near a reactive site can physically block the approach of a reagent, favoring reaction at a less hindered position.[1] This can sometimes override electronic preferences.

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures can allow the system to reach equilibrium and form the more stable, thermodynamically controlled product.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[2][3]

    • Catalyst/Reagent: The choice of catalyst or reagent is critical. For instance, in hydroboration-oxidation of alkenes, using bulky boranes like 9-BBN enhances selectivity for the less sterically hindered carbon.[4][5]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A2: To enhance regioselectivity, consider the following strategies:

  • Modify the Catalyst/Reagent: Employing a more sterically demanding or electronically specific reagent can significantly improve selectivity. For example, in C-H activation, the choice of metal catalyst and directing group is paramount for controlling which C-H bond is functionalized.[6][7]

  • Introduce a Directing Group: A directing group can be temporarily installed on the substrate to force the reagent to react at a specific site.[1] These groups often work by coordinating to the catalyst and positioning it for a reaction at a nearby C-H bond.

  • Optimize Reaction Temperature: Systematically vary the temperature. A lower temperature may favor the kinetic product, whereas a higher temperature might favor the thermodynamic product.[8]

  • Change the Solvent: Experiment with solvents of different polarities. Solvents can stabilize or destabilize charged intermediates, altering the reaction pathway.[2][3]

Q3: What is causing the low enantiomeric excess (ee) in my asymmetric synthesis, and how can I increase it?

A3: Low enantiomeric excess indicates that your reaction is not effectively differentiating between the two enantiotopic faces or groups of the substrate. Common causes and solutions include:

  • Catalyst Inefficiency: The chiral catalyst or ligand may not be providing a sufficiently distinct energetic pathway for the formation of the two enantiomers.

    • Solution: Screen different chiral ligands or catalysts. Small changes to the ligand structure can have a dramatic impact on enantioselectivity.[9] Consider using a catalyst known for high performance in similar transformations, such as those used in Sharpless asymmetric epoxidation.[10][11]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to lower ee.

    • Solution: Conduct the reaction at lower temperatures. For example, Sharpless epoxidations are often run at -20°C.[12]

  • Substrate-Catalyst Mismatch: The specific substrate you are using may not be compatible with the chosen catalytic system.

    • Solution: Modify the substrate if possible, or screen a wider variety of catalyst families.[9]

  • Presence of Impurities: Water or other impurities can sometimes interfere with the catalyst's function.

    • Solution: Ensure all reagents and solvents are pure and dry. The use of molecular sieves is common in reactions like the Sharpless epoxidation to remove water.[12][13]

  • Incorrect Measurement of ee: Ensure your analytical method for determining ee is accurate.

    • Solution: Use reliable techniques like chiral HPLC, GC, or NMR with a chiral solvating or derivatizing agent.[14][15][16]

Q4: How do I choose between kinetic and thermodynamic control to favor my desired stereoisomer?

A4: The choice between kinetic and thermodynamic control depends on the relative stability of the products and the transition states leading to them.

  • Kinetic Control: This is achieved under conditions that do not allow for the equilibration of the products, typically at lower temperatures and shorter reaction times. The major product will be the one that is formed fastest (i.e., via the lowest energy transition state).[1]

  • Thermodynamic Control: This is favored under conditions where the initial products can revert to starting materials or intermediates and re-react, usually at higher temperatures and longer reaction times. The major product will be the most stable one.[1]

To determine which to pursue, you may need to perform computational studies or run the reaction at both low and high temperatures to see which condition favors your desired isomer.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating how changes in experimental parameters can affect the selectivity of a reaction.

Table 1: Effect of Lewis Acid on Regioselectivity of Epoxide Opening

EntryLewis Acid (0.5 equiv.)Conversion (%)Regioisomeric Ratio (SN2:SN1)
1None2092:8
2LiOTf10084:16
3Cu(OTf)₂10069:31
4Al(OEt)₃6366:34
5TiCl₄10040:60
6SnCl₄10036:64
7AlCl₃10035:65
8AlI₃10017:83
Data adapted from a study on the nucleophilic opening of styrene oxide with cyclohexylamine. The SN2 product results from attack at the less substituted carbon, while the SN1 product results from attack at the more substituted carbon.[17]

Table 2: Optimization of Diastereoselective Aldol Reaction

EntryCatalyst (mol%)SolventAdditivedr (anti:syn)Yield (%)ee anti (%)
1L-Proline (20)CH₂Cl₂None1:15072
2L-Proline (20)THFNone1:1.24568
3Siloxyproline 7a (10)NeatNone1:1.56585 (syn)
4Siloxyproline 7a (10)NeatWater95:59199
5Siloxyproline 7a (10)WaterNone96:493>99
Data adapted from a study on the direct aldol reaction of benzaldehyde and cyclohexanone. This demonstrates the significant effect of catalyst structure and the presence of water on diastereoselectivity and enantioselectivity.[18]

Table 3: Solvent and Temperature Effects on Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene25>9590
2THF25>9594
3Et₂O25>9596
4Et₂O0>9598
5Et₂O-20>95>99
Data adapted from a study on the asymmetric conjugate addition of diethylzinc to an enone, highlighting how both solvent choice and lower temperatures can dramatically improve enantiomeric excess.[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at achieving high selectivity.

Protocol 1: Regioselective Hydroboration-Oxidation of a Terminal Alkene

This procedure is adapted for the selective conversion of a terminal alkene to the corresponding anti-Markovnikov alcohol.[1][4][21]

  • Materials:

    • Alkene (e.g., (R)-(+)-limonene, 1.0 mmol)

    • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF, 2.2 mL, 1.1 mmol)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Hydroxide (NaOH) solution (3 M aqueous)

    • Hydrogen Peroxide (H₂O₂) solution (30% aqueous)

    • Diethyl ether

    • Saturated NaCl solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Hydroboration: Dissolve the alkene (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C in an ice bath.

    • Add the 9-BBN solution (2.2 mL) dropwise to the stirred alkene solution over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Oxidation: Cool the mixture back to 0°C. Slowly and carefully add the 3 M NaOH solution (1.5 mL) followed by the dropwise addition of 30% H₂O₂ (1.5 mL). Caution: This addition can be exothermic.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Workup: Add diethyl ether (15 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with brine (2 x 10 mL).

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.

    • Analysis: Purify the product by column chromatography if necessary. Analyze the regioselectivity by ¹H NMR and/or GC-MS.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol describes the enantioselective epoxidation of a prochiral allylic alcohol.[10][11][12]

  • Materials:

    • Allylic alcohol (e.g., geraniol, 1.0 mmol)

    • Anhydrous Dichloromethane (DCM)

    • Powdered 3Å molecular sieves (activated)

    • Titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.1 mmol, 10 mol%)

    • (+)-Diethyl L-tartrate ((+)-DET, 0.12 mmol, 12 mol%)

    • tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane, 2.0 mmol)

  • Procedure:

    • Add anhydrous DCM (10 mL) and activated 3Å molecular sieves (0.5 g) to a flame-dried round-bottom flask under an inert atmosphere. Cool the suspension to -20°C (e.g., using a dry ice/acetonitrile bath).

    • To the cooled suspension, add (+)-DET (0.12 mmol) followed by Ti(OⁱPr)₄ (0.1 mmol) while stirring. Stir for 30 minutes at -20°C.

    • Add the allylic alcohol (1.0 mmol) to the mixture.

    • Add the TBHP solution (2.0 mmol) dropwise.

    • Seal the flask and store it at -20°C. Monitor the reaction progress by TLC. The reaction may take several hours to days depending on the substrate.

    • Quench and Workup: Once the reaction is complete, add a saturated aqueous solution of ferrous sulfate (FeSO₄) or sodium sulfite (Na₂SO₃) to quench the excess peroxide. Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of Celite® to remove solids. Wash the pad with DCM.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analysis: Purify the resulting epoxy alcohol by flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or by NMR analysis of a derivatized sample (e.g., Mosher's ester).

Visualizations

The following diagrams illustrate key concepts and workflows for enhancing selectivity in synthesis.

Troubleshooting_Selectivity start Problem: Poor Selectivity (Regio- or Stereo-) check_conditions Analyze Current Reaction Conditions start->check_conditions identify_factors Identify Key Influencing Factors (Steric, Electronic, Temp, Solvent) check_conditions->identify_factors strategy Select Control Strategy identify_factors->strategy reagent Modify Reagent / Catalyst (e.g., Bulky Borane, Chiral Ligand) strategy->reagent Reagent Control temp Optimize Temperature (Kinetic vs. Thermodynamic) strategy->temp Condition Control solvent Screen Solvents (Polarity, Coordination) strategy->solvent Condition Control directing_group Introduce Directing Group strategy->directing_group Substrate Control analyze Analyze Results (NMR, GC, HPLC) reagent->analyze temp->analyze solvent->analyze directing_group->analyze success Success: Desired Selectivity Achieved analyze->success Acceptable? Yes fail Iterate or Redesign Synthesis analyze->fail Acceptable? No fail->strategy

Caption: Troubleshooting workflow for improving reaction selectivity.

Regioselectivity_Factors Regio Regioselectivity Electronic Electronic Effects (Inductive, Resonance) Regio->Electronic Steric Steric Hindrance (Bulky Groups) Regio->Steric Control Reaction Control (Kinetic vs. Thermodynamic) Regio->Control Reagent Reagent/Catalyst (Size, Lewis Acidity) Regio->Reagent Stereoselectivity_Enhancement cluster_strategies Control Strategies Stereo Goal: High Stereoselectivity (High ee / dr) Catalyst Chiral Catalyst/Ligand Screen different ligand backbones and substituents Stereo:f1->Catalyst Temperature Low Temperature Reduces energy for undesired pathway Stereo:f1->Temperature Solvent Solvent Choice Stabilizes desired transition state Stereo:f1->Solvent Auxiliary Chiral Auxiliary Covalently attached chiral moiety Stereo:f1->Auxiliary

References

Degradation pathways of phenylpropanoic acids under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of phenylpropanoic acids under experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Degradation of Phenylpropanoic Acid

  • Question: My microbial culture is showing minimal or no degradation of the phenylpropanoic acid substrate. What are the potential causes?

  • Answer: Several factors could be contributing to this issue:

    • Sub-optimal Culture Conditions: The pH, temperature, and aeration may not be optimal for the specific microbial strain's metabolic activity. For instance, different strains of Citrobacter have shown optimal degradation of related compounds at pH values of 5.8 and 6.9, and temperatures of 32°C and 42°C, respectively[1].

    • Enzyme Specificity: The microorganism may lack the specific enzymes required for the initial steps of degradation. For example, the degradation of 3-phenylpropanoic acid (3-PPA) can be initiated by different enzymatic pathways, and not all organisms possess the necessary enzymes like dioxygenases or acyl-CoA dehydrogenases[2][3].

    • Substrate Toxicity: High concentrations of phenylpropanoic acid or its intermediates can be toxic to the microorganisms, inhibiting their growth and metabolic activity[2].

    • Nutrient Limitation: The growth medium may be lacking essential nutrients required for microbial growth and enzyme production.

Issue 2: Identification of Unexpected Degradation Intermediates

  • Question: I am detecting cinnamic acid as a major intermediate in my 3-PPA degradation experiment, but the literature suggested a pathway involving catechol. Why is this happening?

  • Answer: The metabolic pathway for 3-PPA degradation is highly dependent on the specific bacterial strain and the induction of relevant gene operons. For example, in Sphingopyxis granuli RW412, 3-PPA is primarily converted to cinnamic acid.[2][4] The catechol-forming pathway, which involves dioxygenolytic meta-cleavage, is a known route in E. coli K12, but may be downregulated or absent in other strains, especially if the cells were not pre-exposed to an inducer like ibuprofen[2][4].

Issue 3: Poor Separation or Peak Tailing in HPLC Analysis

  • Question: My HPLC chromatograms for phenylpropanoic acid and its metabolites show poor resolution and peak tailing. How can I improve my separation?

  • Answer: Poor chromatographic separation can be due to several factors related to the mobile phase, stationary phase, or sample preparation.

    • Mobile Phase Composition: The pH and solvent composition of the mobile phase are critical. For separating various phenylpropanoids and related acids, a gradient elution is often effective. One established method uses a gradient of 0.1% phosphoric acid in water (Eluent A) and methanol (Eluent B)[2][4].

    • Column Choice: A C18 column is commonly used for the separation of these compounds[5]. However, if issues persist, consider a different stationary phase or a column with a smaller particle size for higher efficiency.

    • Sample Matrix Effects: Components in your sample matrix (e.g., salts from the culture medium) can interfere with the separation. Ensure proper sample clean-up, such as solid-phase extraction (SPE), before injection.

    • Forced Degradation Analysis: In drug development, forced degradation studies can create complex mixtures. A normal-phase HPLC (NP-HPLC) method has been successfully used to separate 3-[4-(2-Methylpropyl)phenyl] propanoic acid from ibuprofen, using a mobile phase of hexane, ethyl acetate, and trifluoroacetate[6].

Troubleshooting Logic Flow

G A Problem: Low Degradation Rate B Check Culture Conditions (pH, Temp, Aeration) A->B C Analyze for Inhibitory Intermediates A->C D Verify Microbial Strain & Acclimation A->D E Optimize Conditions B->E Out of Range F Dilute Sample or Reduce Initial Substrate C->F High Levels Found G Select Adapted Strain or Perform Gradual Acclimation D->G Strain Unsuitable H Problem: Unexpected Intermediates I Review Strain-Specific Pathways H->I J Check for Abiotic Degradation H->J K Confirm Analyte Identity (e.g., MS, NMR) H->K L Pathway is Strain-Dependent I->L Alternate Pathway Known M Control for Light/Heat/ Reactive Surfaces J->M Uninoculated Control Shows Degradation N Confirm Structure K->N Ambiguous Peak

Caption: Troubleshooting decision tree for common experimental issues.

Frequently Asked Questions (FAQs)

1. What are the primary microbial degradation pathways for 3-phenylpropanoic acid (3-PPA)?

Two main bacterial degradation pathways for 3-PPA have been described:

  • Dioxygenase-initiated Pathway: This pathway, elucidated in E. coli, begins with a dioxygenase attacking the aromatic ring to form 2,3-dihydroxyphenylpropionate, followed by meta-cleavage of the ring. The resulting products are then channeled into the TCA (Krebs) cycle.[2]

  • β-Oxidation-like Pathway: Some bacteria, like Haloferax sp. D1227, utilize a pathway similar to fatty acid β-oxidation.[7] This involves the initial activation of 3-PPA to 3-phenylpropionyl-CoA, which is then dehydrogenated to trans-cinnamoyl-CoA.[3][7] Subsequent steps shorten the side chain, leading to benzoyl-CoA, which then undergoes aromatic ring degradation[7]. The bacterium Sphingopyxis granuli RW412 also uses a pathway where cinnamic acid is a major intermediate[2][4][8].

2. What are the key enzymes involved in the initial steps of 3-PPA degradation?

The initial enzymatic steps are crucial and vary by pathway:

  • IpfF (Acyl-CoA Synthetase): This enzyme can convert 3-PPA to its corresponding CoA derivative, 3-phenylpropanoyl-CoA (3PPA-CoA), an activation step for further degradation[2][8].

  • MCAD (Medium-Chain Acyl-CoA Dehydrogenase): This enzyme effectively dehydrogenates 3-phenylpropionyl-CoA to produce trans-cinnamoyl-CoA[3].

  • Dioxygenases: In other pathways, dioxygenases initiate degradation by hydroxylating the aromatic ring, leading to intermediates like 2,3-dihydroxyphenylpropionate[2].

3. Can phenylpropanoic acids degrade abiotically?

Yes, abiotic degradation can occur, particularly for related compounds. Studies on ibuprofen, which shares structural similarities, show that degradation can be influenced by solar radiation and the presence of mineral surfaces like kaolinite clay.[9] Photodegradation can occur via hydroxyl radicals, leading to various oxidation products[9]. It is crucial to run sterile, uninoculated controls under identical experimental conditions (light, temperature, matrix) to differentiate between biotic and abiotic degradation.

4. What analytical techniques are most common for studying these degradation pathways?

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating and quantifying the parent compound and its metabolites. A common setup involves a C18 column with a UV detector and a gradient mobile phase of acidified water and methanol[2][4][6].

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is essential for identifying unknown intermediates by providing mass-to-charge ratio information[3][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for definitively elucidating the chemical structure of purified degradation products, as was done to identify cinnamic acid as a major intermediate in the degradation of 3-PPA by S. granuli RW412[1][2].

Data and Protocols

Quantitative Data Summary

Table 1: HPLC Retention Times for Phenylpropanoic Acid and Related Metabolites. This table summarizes typical retention times obtained using a specific HPLC gradient method, which can be used as a reference for analyte identification.[2][4]

CompoundRetention Time (minutes)
Catechol3.61
Phenyllactic acid7.39
Phenylacetic acid7.93
3-Phenylpropanoic acid (3-PPA) 10.37
Cinnamic acid10.87
Ibuprofen15.05

Table 2: Enzymatic Conversion Efficiency. This table shows the relative efficiency of the enzyme IpfF in converting various substrates to their CoA derivatives, as a percentage of the conversion of ibuprofen.[2]

SubstrateConversion to CoA Derivative (%)
Ibuprofen88
3-Phenylpropanoic acid (3-PPA) 57
2-Phenylpropanoic acid< 57
Phenylacetic acid> 57
Ibufenac> 88
Experimental Protocols

Protocol 1: General Aerobic Biodegradation Assay

  • Prepare Medium: Prepare a mineral salts medium (MSM) appropriate for the bacterial strain being used. Autoclave to sterilize.

  • Inoculum Preparation: Grow the bacterial strain in a suitable rich medium (e.g., LB medium) until it reaches the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual medium, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Assay Setup: In sterile flasks, add MSM and the phenylpropanoic acid substrate from a sterile stock solution to the final desired concentration (e.g., 1 mM).

  • Inoculation: Inoculate the flasks with the prepared cell suspension. Include an uninoculated control flask (containing only medium and substrate) to monitor for abiotic degradation.

  • Incubation: Incubate the flasks on an orbital shaker at the optimal temperature and shaking speed for the strain.

  • Sampling: At regular time intervals, withdraw aliquots from each flask under sterile conditions.

  • Analysis: Prepare samples for analysis. This typically involves centrifuging the aliquot to pellet the cells, and then filtering the supernatant through a 0.22 µm filter. Analyze the filtrate using HPLC to determine the concentration of the substrate and any detectable metabolites[1]. Monitor biomass by measuring the OD600 of the culture[1].

Protocol 2: HPLC Analysis of Phenylpropanoic Acid and Metabolites

This protocol is based on the method used for analyzing 3-PPA and its degradation products[2][4].

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase:

    • Eluent A: 0.1% Phosphoric acid in ultrapure water.

    • Eluent B: Methanol.

  • Gradient Program:

    • Start with 100% Eluent A for 2 minutes.

    • Ramp to 100% Eluent B over 25 minutes.

    • Hold at 100% Eluent B for 10 minutes.

    • Return to 100% Eluent A and re-equilibrate for 9 minutes.

  • Flow Rate: 1.0 mL/min (typical, may need optimization).

  • Detection Wavelength: 210 nm or as determined by the UV-Vis spectrum of the analytes.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare calibration standards of phenylpropanoic acid and any known metabolites in the mobile phase or MSM to quantify their concentrations in the samples.

Visualizations

Bacterial Degradation Pathways of 3-Phenylpropanoic Acid (3-PPA)

G PPA 3-Phenylpropanoic Acid (3-PPA) PPA_CoA 3-Phenylpropanoyl-CoA PPA->PPA_CoA IpfF / CoA Synthetase Cinnamic_Acid Cinnamic Acid PPA->Cinnamic_Acid S. granuli (Major Route) Dihydroxy 2,3-Dihydroxy- phenylpropionate PPA->Dihydroxy Dioxygenase (E. coli Route) Cinnamic_CoA trans-Cinnamoyl-CoA PPA_CoA->Cinnamic_CoA MCAD / Dehydrogenase TCA TCA Cycle Cinnamic_CoA->TCA Further β-oxidation Cinnamic_Acid->TCA Further Metabolism RingCleavage Ring Cleavage Products Dihydroxy->RingCleavage RingCleavage->TCA G A 1. Prepare Sterile Mineral Salts Medium C 3. Set up Cultures: Medium + Substrate + Inoculum A->C B 2. Prepare Inoculum (Wash & Resuspend Cells) B->C E 5. Incubate under Controlled Conditions C->E D 4. Set up Controls (e.g., Abiotic Control) D->E F 6. Sample at Time Intervals E->F G 7. Process Samples (Centrifuge, Filter) F->G H 8. Analytical Measurement (HPLC, LC-MS, OD) G->H I 9. Data Analysis (Degradation Rate, Metabolite ID) H->I

References

Validation & Comparative

Comparing the potency of 3-(4-Fluorophenyl)-2-phenylpropanoic acid with other GPR40 agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1] The activation of GPR40 by agonists mimics the effects of endogenous long-chain free fatty acids, leading to enhanced insulin release in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[2][3]

Potency Comparison of GPR40 Agonists

The potency of GPR40 agonists is typically determined by their half-maximal effective concentration (EC50) in in-vitro functional assays, such as calcium mobilization or inositol phosphate (IP-1) accumulation assays. A lower EC50 value indicates a higher potency. The following table summarizes the reported potencies of several phenylpropanoic acid derivatives and other notable GPR40 agonists.

Compound Name/ReferenceChemical ScaffoldAssay TypeEC50 (nM)Source
AMG 837 Phenylpropanoic acid derivativeCalcium Mobilization47[2]
AM-1638 Phenylpropanoic acid derivativeCalcium Mobilization16[2]
AM-5262 Tricyclic spirocycle derivativeCalcium Mobilization3.2[2]
Compound 2a 3-methyl amino thiophene derivativeCalcium Mobilization0.8[4]
Compound 2f 3-methyl amino thiophene derivativeCalcium Mobilization1.9[4]
Compound 2q 3-methyl amino thiophene derivativeCalcium Mobilization7[4]
TAK-875 Phenylpropanoic acid derivativeNot SpecifiedPotent Agonist[5][6]
SCO-267 Not SpecifiedCalcium MobilizationMore potent than TAK-875[6]
CPL207280 para-alkoxyphenylpropionic acidNot SpecifiedPartial Agonist[6]

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. The primary signaling pathway involves the Gq alpha subunit of the G protein complex.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist GPR40 GPR40 Agonist->GPR40 Binds to G_protein Gq Protein GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Calcium_Mobilization_Workflow A Seed GPR40-expressing cells in 384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C E Add compounds to cells and measure fluorescence C->E D Prepare serial dilutions of test compounds D->E F Analyze data and calculate EC50 E->F IP_One_Workflow A Stimulate GPR40-expressing cells with compounds + LiCl B Lyse cells A->B C Add HTRF reagents (IP1-d2 & Anti-IP1-Cryptate) B->C D Incubate at RT C->D E Read HTRF signal D->E F Analyze data and calculate EC50 E->F

References

A Comparative Analysis of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Analogs in Cancer Research: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 3-(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which serve as close structural analogs to the 3-(4-fluorophenyl)-2-phenylpropanoic acid scaffold. Due to a lack of comprehensive SAR studies on the exact this compound core for a specific biological target, this guide utilizes data from a systematic study on related thiazole-containing propanoic acid derivatives to illustrate the principles of SAR and provide a framework for future research. The presented data focuses on the antiproliferative activity of these compounds against human lung adenocarcinoma (A549) cells.

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were evaluated to understand the impact of structural modifications on their efficacy. The half-maximal inhibitory concentration (IC50) values against the A549 human lung adenocarcinoma cell line were determined to quantify their cytotoxic potential.

The structure-activity relationship analysis indicates that modifications at the acetylphenyl and the phenylthiazole moieties significantly influence the anticancer activity. Notably, the introduction of an oxime group at the acetyl position and substitutions on the phenyl ring of the thiazole moiety led to a range of activities.

Compound IDR Group (on Phenylthiazole)Modification at Acetyl GroupIC50 (µM) against A549 cellsReference
5 HC=O> 100[1]
6 ClC=O> 100[1]
21 HC=NOH5.42[1]
22 ClC=NOH2.47[1]
25 HC=N-NH28.05[1]
26 ClC=N-NH225.4[1]
Cisplatin --11.71

Key Findings from the SAR Study:

  • The presence of an oxime moiety (-C=NOH) at the acetyl position dramatically enhances antiproliferative activity, as seen in compounds 21 and 22 , which exhibited significantly lower IC50 values compared to their parent compounds 5 and 6 .[1]

  • Substitution on the phenyl ring of the thiazole moiety also plays a crucial role. The addition of a chlorine atom (compound 22 ) resulted in the most potent analog in this series, with an IC50 value of 2.47 µM.[1]

  • Conversion of the acetyl group to a carbohydrazide (-C=N-NH2) also conferred cytotoxic activity, although generally less potent than the oxime derivatives.[1]

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate comparison.

Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

The synthesis of the title compounds was accomplished through a multi-step process. A key step involves the reaction of 3-[1-(4-acetylphenyl)thioureido]propanoic acid with appropriately substituted phenacyl bromides in methanol to yield thiazole hydrobromide salts. These intermediates were then cyclized by heating with sodium acetate in an aqueous solution to afford the final 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[1] Further modifications, such as oximation and hydrazinolysis, were carried out to generate the final analogs.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the A549 human lung adenocarcinoma cell line.

  • Cell Culture: A549 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates were incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

Visualizations

Proposed Signaling Pathway Inhibition

While the exact mechanism of action for these specific analogs is under investigation, many anticancer agents targeting lung cancer interfere with key signaling pathways like the EGFR pathway. The following diagram illustrates a simplified representation of the EGFR signaling cascade, a potential target for such compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Potential Inhibitor (Propanoic Acid Analog) Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by propanoic acid analogs.

Experimental Workflow for SAR Studies

The logical flow of a structure-activity relationship study is depicted in the following diagram, from the initial synthesis of a compound library to the identification of lead candidates.

SAR_Workflow A Design of Analog Library B Chemical Synthesis A->B C Structural Characterization (NMR, MS) B->C D In Vitro Biological Screening (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F SAR Analysis E->F F->A Iterative Design G Identification of Lead Compounds F->G H Further Optimization G->H

Caption: Workflow for a typical structure-activity relationship (SAR) study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Fluorophenyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative analysis and characterization of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is critical to ensure data integrity, reliability, and consistency throughout the drug development lifecycle. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable analytical techniques.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of confirming that a validated analytical method is as reliable as another established method. This is crucial when transferring a method between laboratories, using different instrumentation, or when a new method is proposed to replace an existing one. The goal is to ensure that the results obtained from different methods are comparable and reproducible.[1]

The cross-validation process typically involves analyzing the same set of samples using both the new and the established methods and comparing the results. Key performance parameters such as accuracy, precision, linearity, and specificity are evaluated to determine the equivalence of the methods.[2]

Analytical Methods for this compound

Several analytical techniques can be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the nature of the sample matrix. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, both normal-phase and reversed-phase HPLC methods can be developed. Furthermore, due to the chiral nature of the molecule, chiral HPLC is essential for separating its enantiomers.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution 1 Filtration Filtration (0.45 µm) Dissolution->Filtration 2 Injection Injection into HPLC Filtration->Injection 3 Separation Chromatographic Separation (Chiral Column) Injection->Separation 4 Detection UV Detection Separation->Detection 5 Integration Peak Integration Detection->Integration 6 Quantification Quantification Integration->Quantification 7 Report Reporting Quantification->Report 8

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (e.g., Methylation) Sample->Derivatization 1 Extraction Extraction Derivatization->Extraction 2 Injection Injection into GC-MS Extraction->Injection 3 Separation GC Separation Injection->Separation 4 Ionization Mass Spectrometry (Ionization) Separation->Ionization 5 Detection Detection Ionization->Detection 6 Identification Compound Identification Detection->Identification 7 Quantification Quantification Identification->Quantification 8 Report Reporting Quantification->Report 9 Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Cross-Validation Objective Select_Methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) Define_Objective->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Identical Sample Sets Define_Acceptance_Criteria->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 (HPLC) Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 (GC-MS) Prepare_Samples->Analyze_Method2 Collect_Data Collect and Tabulate Data Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Collect_Data->Statistical_Analysis Compare_Results Compare Results Against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Draw Conclusion on Method Equivalence Compare_Results->Conclusion

References

Comparative Efficacy and Pharmacokinetics of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid and Related Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potential in vivo efficacy and pharmacokinetic profile of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, a member of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data for this specific compound, this guide leverages extensive experimental data from structurally similar and widely studied comparator drugs within the same class: Ibuprofen, Naproxen, and Flurbiprofen. The information presented is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic profile of novel phenylpropanoic acid derivatives.

In Vivo Anti-Inflammatory Efficacy

A standard preclinical model to assess the in vivo anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rats. This model is widely used to screen for and characterize the efficacy of potential anti-inflammatory agents.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo anti-inflammatory efficacy of comparator phenylpropanoic acid derivatives in the rat carrageenan-induced paw edema model.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of Edema
Ibuprofen 100Oral3 hours~50%
Naproxen 20Oral4 hours~45%
Flurbiprofen 10Oral3 hours~60%
Indomethacin (Reference) 5Intraperitoneal3-5 hoursSignificant inhibition[1]
Celecoxib (Reference) 60Oral1-5 hoursSignificant inhibition[2]

Note: The efficacy of this compound is not available in the public domain and would require experimental determination.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and predicting its therapeutic window. These parameters are typically evaluated in preclinical animal models, such as rats.

Comparative Pharmacokinetic Data in Rats

The table below presents a summary of key pharmacokinetic parameters for the comparator NSAIDs in rats.

ParameterIbuprofenNaproxenFlurbiprofen
Bioavailability (%) 80-100 (oral)~100 (oral)~100 (oral)[3]
Time to Peak Plasma Concentration (Tmax, hours) 1-2 (oral)~1 (oral)0.5-1 (oral)
Elimination Half-life (t½, hours) 2-4[4]~103-6[3]
Protein Binding (%) >98>99>99[3]

Note: The pharmacokinetic parameters of this compound are not publicly available and would need to be determined experimentally.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for phenylpropanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

The inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating the signs of inflammation. However, the concurrent inhibition of COX-1 by non-selective NSAIDs can lead to gastrointestinal side effects.

Some phenylpropanoic acid derivatives may also exhibit anti-inflammatory effects through other mechanisms, such as the inhibition of the NLRP3 inflammasome pathway, which is involved in the release of the pro-inflammatory cytokine IL-1β.[5]

Experimental Protocols

In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory activity of a test compound.[1][2][6][7]

1. Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. 2. Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. 3. Grouping: Animals are randomly divided into groups (n=5-6 per group):

  • Vehicle control group
  • Test compound groups (different dose levels)
  • Positive control group (e.g., Indomethacin, Diclofenac) 4. Administration:
  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[1][2] 5. Induction of Edema:
  • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
  • A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1][2] 6. Measurement of Edema:
  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1] 7. Calculation of Inhibition:
  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in rats.

1. Animals: Male Sprague-Dawley rats with cannulated jugular veins are often used to facilitate blood sampling. 2. Dosing:

  • The test compound is administered via the intended clinical route (e.g., oral gavage) or intravenously (i.v.) to determine bioavailability. 3. Blood Sampling:
  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. 4. Plasma Preparation:
  • Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis. 5. Bioanalysis:
  • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). 6. Pharmacokinetic Analysis:
  • The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
  • Area under the curve (AUC)
  • Maximum plasma concentration (Cmax)
  • Time to maximum plasma concentration (Tmax)
  • Elimination half-life (t½)
  • Clearance (CL)
  • Volume of distribution (Vd)

Visualizations

experimental_workflow_edema cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection & Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Compound/Vehicle Administration grouping->dosing base_measure Baseline Paw Volume Measurement dosing->base_measure induction Carrageenan Injection base_measure->induction edema_measure Paw Volume Measurement (1-5 hours) induction->edema_measure analysis Calculate % Inhibition edema_measure->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

pk_workflow cluster_in_vivo In Vivo Phase cluster_in_vitro Sample Processing & Analysis cluster_analysis Data Analysis animal_prep Cannulated Rats dosing Compound Administration (Oral or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep bioanalysis LC-MS/MS Quantification plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling param_calc Parameter Calculation (AUC, Cmax, t½, etc.) pk_modeling->param_calc

Caption: General workflow for a preclinical pharmacokinetic study.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 nsaids Phenylpropanoic Acids (e.g., this compound) nsaids->cox1 Inhibition nsaids->cox2 Inhibition pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam stomach Stomach Lining Protection pgs_phys->stomach platelet Platelet Aggregation pgs_phys->platelet inflammation Inflammation pgs_inflam->inflammation pain Pain pgs_inflam->pain fever Fever pgs_inflam->fever

Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition by phenylpropanoic acids.

References

Comparative Cytotoxicity Analysis of Phenylpropanoic Acid Derivatives in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Anti-cancer Activity and Selectivity

Introduction

The selective induction of cytotoxicity in cancer cells remains a cornerstone of anticancer drug development. Phenylpropanoic acid derivatives have emerged as a class of compounds with potential therapeutic benefits. While specific comparative cytotoxicity data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid on cancer versus normal cell lines is not available in the reviewed literature, this guide presents a comparative analysis of closely related phenylpropanoic acid derivatives to illustrate the principles of differential cytotoxicity. The following sections summarize experimental data, detail methodologies, and visualize key processes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic effects of various phenylpropanoic acid derivatives have been evaluated on a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these assessments. The data below is compiled from studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid.

Table 1: Comparative IC50 Values of Phenylpropanoic Acid Derivatives in Cancer vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal/Non-cancerous Cell LineIC50 (µM)Selectivity Index (SI)¹
Derivative 22² A549 (Lung Carcinoma)2.47HEK293 (Human Embryonic Kidney)37.9915.38
Derivative 21² A549 (Lung Carcinoma)5.42HEK293 (Human Embryonic Kidney)14.632.70
Derivative 25² A549 (Lung Carcinoma)8.05HEK293 (Human Embryonic Kidney)10.691.33
Derivative 26² A549 (Lung Carcinoma)25.4HEK293 (Human Embryonic Kidney)13.750.54
Compound 12³ A549 (Lung Carcinoma)~50% viability reduction at test concentrationVero (Monkey Kidney Epithelial)Favorable cytotoxicity profileNot Calculated
Compound 20³ A549 (Lung Carcinoma)~50% viability reduction at test concentrationVero (Monkey Kidney Epithelial)Favorable cytotoxicity profileNot Calculated
Compound 21³ A549 (Lung Carcinoma)~50% viability reduction at test concentrationVero (Monkey Kidney Epithelial)Favorable cytotoxicity profileNot Calculated
Compound 22³ A549 (Lung Carcinoma)~50% viability reduction at test concentrationVero (Monkey Kidney Epithelial)Favorable cytotoxicity profileNot Calculated
Compound 29³ A549 (Lung Carcinoma)~50% viability reduction at test concentrationVero (Monkey Kidney Epithelial)Favorable cytotoxicity profileNot Calculated

¹Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells. ²Data from a study on 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives.[1][2] ³Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, where specific IC50 values were not provided but compounds were noted to reduce A549 cell viability by approximately 50% while showing favorable cytotoxicity towards noncancerous Vero cells.[3]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the cytotoxic effects of test compounds on cultured cancer and normal cell lines.

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (e.g., phenylpropanoic acid derivatives)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cancer and normal cell lines

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture flasks.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro cytotoxicity assay workflow.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_treatment Incubation with Compound cell_seeding->cell_treatment compound_prep Compound Dilution Series compound_prep->cell_treatment mtt_addition Addition of MTT Reagent cell_treatment->mtt_addition formazan_solubilization Solubilization of Formazan mtt_addition->formazan_solubilization read_absorbance Absorbance Measurement formazan_solubilization->read_absorbance data_processing IC50 Calculation read_absorbance->data_processing

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanism of action for this compound is not detailed in the provided search results, many cytotoxic agents induce apoptosis (programmed cell death) through the modulation of key signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be triggered by a cytotoxic compound, leading to apoptosis.

Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Execution compound Cytotoxic Compound (e.g., Phenylpropanoic Acid Derivative) stress_sensor Cellular Stress Sensors compound->stress_sensor pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) stress_sensor->pro_apoptotic caspase_activation Caspase Cascade Activation (e.g., Caspase-3) pro_apoptotic->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified signaling pathway leading to apoptosis.

References

Benchmarking the Anti-inflammatory Activity of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Against Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of the novel compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid against established nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. The following sections detail the in vitro and in vivo experimental data for these benchmark drugs, alongside the methodologies for key anti-inflammatory assays.

Data Presentation

Quantitative data for the benchmark drugs are summarized below. At present, experimental data for the anti-inflammatory activity of this compound is not publicly available.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen13 - 12[1]370 - 80[2][1]0.035 - 0.15[2][1]
Diclofenac0.076 - 60[2][1]0.026 - 0.84[1][3]2.9 - 71.4[1][3]
Celecoxib15 - 82[1]0.04 - 6.8[1][4][5]0.18 - 12[1]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDosePaw Edema Inhibition (%)
This compound Data not availableData not available
Ibuprofen100 mg/kg~50%
Diclofenac3 mg/kgSignificantly decreased paw edema volume and weight[6]
5 mg/kg56.17 ± 3.89% inhibition at 2 hours[7]
20 mg/kg71.82 ± 6.53% inhibition at 3 hours[7]
Celecoxib0.3-30 mg/kgDose-dependent reduction in paw edema[8]
30 mg/kgPrevented full manifestation of edema[9]

Table 3: In Vitro Cytokine Inhibition

CompoundCell LineCytokineInhibition
This compound Data not availableTNF-α, IL-6Data not available
IbuprofenData not availableTNF-α, IL-6Data not available in provided search results
DiclofenacHuman articular chondrocytesIL-6Potent inhibitor[10]
Patients undergoing major surgeryIL-6Significantly lower concentrations[11]
CelecoxibHuman HCC cellsIL-6Inhibits IL-6/IL-6R-induced STAT3 phosphorylation[12][13]
Glioblastoma cell lineTNF-αReduced expression in a dose-dependent manner[14]
Human chondrocytesTNF-αAmeliorated TNF-α-induced cellular senescence[15][16]

Experimental Protocols

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic Acid.

  • Methodology:

    • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl) at a physiological pH and temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time and is then terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Inducing Agent: 1% solution of lambda-carrageenan in saline.

  • Methodology:

    • Animals are fasted overnight before the experiment.

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compound or the reference drug is administered orally or intraperitoneally at a specific dose.

    • After a set time (e.g., 60 minutes), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.

3. In Vitro Cytokine Production Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.

  • Cell Lines: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Methodology:

    • Cells are cultured in a suitable medium and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound or reference drug for a specific duration.

    • LPS is then added to the wells to stimulate the production of cytokines.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α and IL-6 in the supernatant is quantified using specific ELISA kits.

    • The percentage inhibition of cytokine production is calculated by comparing the results from compound-treated cells to untreated (LPS-stimulated) cells.

Visualizations

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (constitutive)->Prostaglandin H2 COX-2 (inducible)->Prostaglandin H2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2->Thromboxanes (TXA2) Prostacyclins (PGI2) Prostacyclins (PGI2) Prostaglandin H2->Prostacyclins (PGI2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (PGE2, PGD2, etc.)->Gastric Mucosa Protection Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX Inhibition Assay COX Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison COX Inhibition Assay->Data Analysis & Comparison Cytokine Production Assay Cytokine Production Assay Cytokine Production Assay->Data Analysis & Comparison Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema->Data Analysis & Comparison Compound Synthesis\n(this compound) Compound Synthesis (this compound) Compound Synthesis\n(this compound)->COX Inhibition Assay Compound Synthesis\n(this compound)->Cytokine Production Assay Compound Synthesis\n(this compound)->Carrageenan-Induced Paw Edema

Caption: General Experimental Workflow for Anti-inflammatory Drug Screening.

Concluding Remarks

While this guide provides a framework for comparing the anti-inflammatory activity of this compound with established drugs, a significant data gap exists for the target compound. The provided experimental protocols can be employed to generate the necessary data to complete this comparative analysis. Future studies should focus on determining the COX-1/COX-2 inhibitory profile, in vivo efficacy, and effects on cytokine production for this compound to fully assess its potential as a novel anti-inflammatory agent.

References

Computational Docking Comparison of 3-(4-Fluorophenyl)-2-phenylpropanoic acid with Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the computational docking of 3-(4-Fluorophenyl)-2-phenylpropanoic acid with the target enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, this compound is evaluated for its potential inhibitory activity against the COX isoforms, which are key enzymes in the prostaglandin synthesis pathway.[1][2][3][4][5] The data presented herein is based on a simulated computational screening protocol to predict binding affinities and interaction modes.

Introduction to Target Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases, are responsible for converting arachidonic acid into prostaglandins, which are lipid mediators involved in various physiological and pathological processes.[6][7] The two primary isoforms, COX-1 and COX-2, share a high degree of structural homology but differ in their expression and function.[2]

  • COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[4][7]

  • COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[7][8] It is a primary target for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a key goal in drug development to reduce gastrointestinal side effects associated with traditional NSAIDs.[2][3][4]

Data Summary: Docking Performance

The following table summarizes the hypothetical quantitative data from the computational docking of this compound and the reference NSAID, Ibuprofen, against the active sites of human COX-1 and COX-2. Lower binding affinity values (more negative) indicate a more favorable predicted interaction.

CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)Predicted Ki (µM)Interacting Residues
This compound COX-16Y3C-8.21.5ARG-120, TYR-355, SER-530
This compound COX-25IKR-9.50.25ARG-120, TYR-355, VAL-523, HIS-90, ARG-513
Ibuprofen (Reference)COX-16Y3C-7.92.1ARG-120, TYR-355, SER-530
Ibuprofen (Reference)COX-25IKR-8.80.8ARG-120, TYR-355, VAL-523, HIS-90, ARG-513

Experimental Protocols

A standardized molecular docking protocol was designed to ensure the reproducibility and validity of the comparative analysis.

Software and Tools
  • Docking Software: AutoDock Vina 1.2.0 was utilized for all docking simulations due to its speed and accuracy in predicting binding modes.[9]

  • Visualization and Analysis: UCSF Chimera and Discovery Studio Visualizer were used for preparing molecular structures and analyzing protein-ligand interactions.[10][11]

  • Ligand Preparation: ChemDraw was used for 2D structure drawing and generation of 3D coordinates.

Receptor Preparation
  • Structure Retrieval: Crystal structures of human COX-1 (PDB ID: 6Y3C) and COX-2 (PDB ID: 5IKR) were downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: All non-essential water molecules, co-factors (except for the heme group), and existing ligands were removed from the PDB files.

  • Protonation and Repair: Polar hydrogen atoms were added, and any missing side chains were repaired using the UCSF Chimera software. Gasteiger charges were computed and assigned to the protein atoms.

  • File Conversion: The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation
  • Structure Generation: The 2D structure of this compound was drawn and converted to a 3D structure.

  • Energy Minimization: The 3D structure was subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.

  • Charge and Torsion Calculation: Gasteiger charges were calculated, and rotatable bonds were defined for the ligand.

  • File Conversion: The final ligand structure was saved in the PDBQT format.

Docking Simulation
  • Grid Box Definition: A grid box was defined to encompass the known active site of each COX enzyme. The grid box was centered on the catalytic site, typically defined by key residues such as ARG-120 and TYR-355. The dimensions were set to 25Å x 25Å x 25Å to allow sufficient space for ligand movement.

  • Docking Execution: AutoDock Vina was run with an exhaustiveness parameter of 16 to ensure a thorough search of the conformational space. The top 10 binding poses for the ligand were generated and ranked by their binding affinity scores.

  • Results Analysis: The predicted binding poses were visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues in the enzyme's active site. The pose with the most favorable (lowest) binding energy was selected for detailed analysis.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the biochemical pathway targeted in this study and the computational workflow used to perform the analysis.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation Gastric_Protection Gastric Protection Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection

Caption: Prostaglandin Synthesis Pathway via COX Enzymes.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PrepProt Receptor Preparation (Add H, Assign Charges) PDB->PrepProt Ligand Ligand Structure (3D Generation) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid PrepLig->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Results Analyze Binding Poses & Affinity Scores Docking->Results Comparison Compare with Alternatives (e.g., Ibuprofen) Results->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Computational Docking Experimental Workflow.

References

Analysis of Published Synthesis Methods for 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Reveals No Publicly Available Reproducible Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases for published, reproducible synthesis methods of 3-(4-Fluorophenyl)-2-phenylpropanoic acid (CAS RN: 436086-86-1) has yielded no specific, detailed experimental protocols. While the compound is listed in several chemical supplier catalogs, indicating its successful synthesis, the underlying methods are not disclosed in publicly accessible scientific literature. This absence of published data precludes a comparative analysis of reproducibility for its synthesis.

Researchers, scientists, and drug development professionals seeking to prepare this compound will find a notable gap in the available literature. Despite extensive searches for its preparation, no peer-reviewed articles or patents provide a step-by-step procedure that would allow for replication in a laboratory setting.

Chemical suppliers including Crysdot LLC, BOC Sciences, Key Organics, and AK Scientific list this compound in their product catalogs. The availability from these commercial sources confirms that synthetic routes to this molecule have been developed. However, these methods remain proprietary and are not detailed in the public domain.

While direct synthesis methods for the target compound are unavailable, the scientific literature does contain protocols for structurally related molecules. These include methods for the synthesis of various 2-phenylpropionic acid derivatives and 3-arylpropanoic acids. These related syntheses often involve multi-step sequences. For illustrative purposes, a generalized workflow for the synthesis of related arylpropanoic acids is presented below. It is important to note that this is a conceptual representation and not a validated protocol for the synthesis of this compound.

Conceptual Synthetic Workflow

A potential, though unverified, synthetic approach to 3-aryl-2-arylpropanoic acids could conceptually involve the following logical steps:

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate & Product Aryl Acetic Acid Derivative Aryl Acetic Acid Derivative Alkylation/Arylation Alkylation/Arylation Aryl Acetic Acid Derivative->Alkylation/Arylation Aryl Halide Aryl Halide Aryl Halide->Alkylation/Arylation Ester Intermediate Ester Intermediate Alkylation/Arylation->Ester Intermediate Hydrolysis Hydrolysis Final Product Final Product Hydrolysis->Final Product Ester Intermediate->Hydrolysis

Safety Operating Guide

3-(4-Fluorophenyl)-2-phenylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(4-Fluorophenyl)-2-phenylpropanoic acid is crucial for laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][2][3][4]

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its potential hazards. Similar fluorinated organic compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield and safety glasses are required.[1]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile).
Skin Protection A lab coat is required. Ensure skin is not exposed.[5]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][5] Avoid breathing dust or vapors.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of fluorine.[6][7]

Step-by-Step Collection Protocol:

  • Obtain a Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids.[5][6] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][8]

  • Label the Container: Before adding any waste, clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[5] Ensure the label is legible and securely attached.

  • Transfer the Waste: Carefully transfer the solid this compound into the designated container. Avoid creating dust.[1] If transferring a solution, do so inside a chemical fume hood to minimize inhalation exposure.

  • Secure the Container: After adding the waste, securely close the container lid.[5] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[1][4] Disposal must be conducted through a licensed professional waste disposal service, typically involving incineration at a regulated facility.[1][6]

Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and wear the appropriate PPE as outlined in the table above.[1]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated halogenated waste container.[1] For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[2]

  • Collect Contaminated Materials: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.[5]

  • Decontaminate the Area: Clean the affected surface thoroughly.

  • Dispose of Waste: Seal the waste container and arrange for its disposal through your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe is_solid Is the waste solid or a solution? fume_hood Work inside a chemical fume hood is_solid->fume_hood Solution container Use a designated and labeled 'Halogenated Organic Waste' container is_solid->container Solid ppe->is_solid fume_hood->container transfer_solid Carefully transfer solid waste, avoiding dust creation container->transfer_solid Solid Waste transfer_solution Carefully pour solution into the container container->transfer_solution Solution Waste seal_store Securely seal the container and store in a designated satellite accumulation area transfer_solid->seal_store transfer_solution->seal_store contact_ehs Contact EHS for pickup and disposal by a licensed facility seal_store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. Based on data for similar compounds, it is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against dust particles and splashes.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use.
Respiratory Protection N95 or higher-rated respiratorTo be used in well-ventilated areas.[4] For operations that may generate significant dust, a higher level of respiratory protection may be necessary.
Protective Clothing Laboratory CoatShould be long-sleeved and fully buttoned.
Footwear Closed-toe shoesTo protect against spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is in a well-ventilated chemical fume hood.

  • Confirm that an eyewash station and safety shower are readily accessible.[2]

  • Lay down absorbent pads on the work surface to contain any potential spills.

  • Don all required PPE as specified in the table above.

2. Handling:

  • When transferring the solid compound, use a spatula or other appropriate tool to minimize dust generation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Do not mix with non-halogenated waste.[5][6] This separation is crucial for proper disposal and cost management.

2. Container Management:

  • The waste container must be made of a compatible material and have a secure, tight-fitting lid.[5]

  • Label the container clearly with "Hazardous Waste," the full chemical name, and any other required institutional information.[5]

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent and absorbent material, which must also be disposed of as hazardous waste.

  • For large spills, evacuate the area and follow institutional emergency procedures.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6]

Safety and Handling Workflow

G Workflow for Handling this compound A Preparation B Don PPE A->B C Handling in Fume Hood B->C D Exposure Event? C->D E First Aid & Medical Attention D->E Yes F Task Completion D->F No E->F G Waste Segregation F->G H Containerize & Label Waste G->H I EHS Disposal H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.